molecular formula C8H5N5S B15574990 YU142670

YU142670

Número de catálogo: B15574990
Peso molecular: 203.23 g/mol
Clave InChI: HRBYAJQMVADJHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

YU142670 is a useful research compound. Its molecular formula is C8H5N5S and its molecular weight is 203.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C8H5N5S

Peso molecular

203.23 g/mol

Nombre IUPAC

3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C8H5N5S/c1-3-9-4-2-6(1)7-11-12-8-13(7)10-5-14-8/h1-5H

Clave InChI

HRBYAJQMVADJHW-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Core Mechanism of Action of YU142670: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YU142670 is a potent and selective small molecule inhibitor of the inositol (B14025) polyphosphate 5-phosphatases OCRL1 (Oculocerebrorenal syndrome of Lowe 1) and INPP5B (Inositol polyphosphate-5-phosphatase B).[1][2][3] The core mechanism of action of this compound is the competitive inhibition of the catalytic domain of these enzymes, preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to phosphatidylinositol 4-phosphate (PI4P).[1][4] This inhibition leads to the cellular accumulation of PI(4,5)P2, a critical signaling lipid predominantly located at the plasma membrane.[1][4] The elevated levels of PI(4,5)P2 subsequently modulate various downstream cellular processes, most notably actin cytoskeleton dynamics and the autophagosome-lysosome fusion pathway.[1][5] This guide provides a detailed technical overview of the mechanism of action of this compound, including quantitative data, experimental methodologies, and visual representations of the associated signaling pathways.

Introduction to Target Enzymes: OCRL1 and INPP5B

OCRL1 and INPP5B are homologous inositol 5-phosphatases that play crucial roles in regulating the levels of phosphoinositides, particularly PI(4,5)P2.[6] These enzymes are localized to various subcellular compartments, including the trans-Golgi network, endosomes, and the plasma membrane, where they are involved in membrane trafficking, signal transduction, and cytoskeletal organization.[7][8][9][10] Mutations in the OCRL gene are the cause of Lowe syndrome, a rare X-linked disorder characterized by congenital cataracts, renal dysfunction, and neurological abnormalities, highlighting the critical physiological role of OCRL1.[10]

Biochemical Mechanism of Action

This compound directly targets the catalytic domain of OCRL1 and INPP5B, leading to a reduction in their enzymatic activity.[4] This inhibition results in the accumulation of the primary substrate, PI(4,5)P2, at various cellular membranes.

Quantitative Inhibition Data

The inhibitory potency of this compound against OCRL1 and INPP5B has been quantified using in vitro phosphatase assays. The following table summarizes the key quantitative data regarding the inhibitory activity and binding affinity of this compound.

ParameterEnzyme/SubstrateValueReference
IC50 OCRL1 (Substrate: PI(4,5)P2)0.71 µM[1][3]
IC50 INPP5B (Substrate: PI(4,5)P2)1.78 µM[1][3]
IC50 INPP5B (Substrate: PI3P)0.53 µM[1]
Binding Affinity (Ka) INPP5B Catalytic Domain2.35 x 10^5 M^-1[4]

Cellular Mechanism of Action

The inhibition of OCRL1 and INPP5B by this compound triggers a cascade of cellular events stemming from the accumulation of PI(4,5)P2.

Alteration of Cellular PI(4,5)P2 Levels

Treatment of cells with this compound leads to a significant increase in the cellular pool of PI(4,5)P2. This has been demonstrated in various cell types, including human skin fibroblasts, where treatment with 50 µM this compound for 1 hour resulted in a 50% increase in the PI(4,5)P2/PI4P ratio.[1]

Modulation of Actin Dynamics

PI(4,5)P2 is a key regulator of the actin cytoskeleton, influencing the activity of numerous actin-binding proteins. The accumulation of PI(4,5)P2 following this compound treatment leads to upregulated actin nucleation and the formation of membrane ruffles at the plasma membrane.[1]

Impairment of Autophagosome-Lysosome Fusion

This compound treatment has been shown to induce an accumulation of autophagosomes in human kidney proximal tubule cells.[1] This is consistent with the known negative regulatory role of PI(4,5)P2 on the calcium channel mucolipin-1 (MCOLN1), which is essential for the fusion of autophagosomes with lysosomes.[1][5] Inhibition of OCRL leads to an excess of lysosomal PI(4,5)P2, which in turn inhibits MCOLN1 and blocks the final step of autophagy.[5]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Pathway

YU142670_Mechanism_of_Action cluster_0 This compound cluster_1 Target Enzymes cluster_2 Cellular Substrate & Product cluster_3 Downstream Cellular Effects This compound This compound OCRL1 OCRL1 This compound->OCRL1 Inhibits INPP5B INPP5B This compound->INPP5B Inhibits PIP1 PI4P OCRL1->PIP1 Hydrolyzes INPP5B->PIP1 Hydrolyzes PIP2 PI(4,5)P2 PIP2->OCRL1 PIP2->INPP5B Actin Actin Nucleation & Membrane Ruffling PIP2->Actin Promotes Autophagy Autophagosome-Lysosome Fusion Block PIP2->Autophagy Inhibits (via MCOLN1)

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A1 In Vitro Phosphatase Assay (Malachite Green) A2 Isothermal Titration Calorimetry (ITC) C1 IC50 Values A1->C1 Determine IC50 C2 Ka/Kd Values A2->C2 Determine Binding Affinity B1 PI(4,5)P2/PI4P Ratio Measurement B2 Actin Cytoskeleton Staining (Phalloidin) C3 Increased PI(4,5)P2 B1->C3 Quantify PI(4,5)P2 Accumulation B3 Autophagy Analysis (LC3 Immunostaining) C4 Membrane Ruffling B2->C4 Visualize Actin Reorganization C5 LC3 Puncta Formation B3->C5 Assess Autophagosome Accumulation This compound This compound This compound->A1 This compound->A2 This compound->B1 This compound->B2 This compound->B3

Caption: Workflow for evaluating this compound's effects.

Detailed Experimental Protocols

In Vitro Inositol 5-Phosphatase Activity Assay (Malachite Green Assay)

This assay quantifies the release of inorganic phosphate (B84403) from the hydrolysis of PI(4,5)P2 by OCRL1 or INPP5B.

Materials:

  • Recombinant human OCRL1 or INPP5B

  • This compound

  • PI(4,5)P2 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 2 mM MgCl2, 1 mM DTT)

  • Malachite Green reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the enzyme, this compound dilutions (or vehicle control), and assay buffer.

  • Initiate the reaction by adding the PI(4,5)P2 substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at 620-660 nm using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity of this compound to the catalytic domain of INPP5B.

Materials:

  • Purified catalytic domain of INPP5B

  • This compound

  • ITC buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Dialyze the protein and dissolve the compound in the same ITC buffer to minimize heats of dilution.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Perform a series of injections of the this compound solution into the protein solution while monitoring the heat changes.

  • Integrate the heat signals to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the association constant (Ka), dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular PI(4,5)P2/PI4P Ratio Measurement

This protocol is for the quantification of changes in cellular phosphoinositide levels upon this compound treatment.

Materials:

  • Human skin fibroblasts or other suitable cell line

  • This compound

  • Cell culture medium

  • Reagents for lipid extraction (e.g., chloroform, methanol, HCl)

  • Reagents for lipid derivatization and analysis by HPLC or mass spectrometry.

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with this compound (e.g., 50 µM) or vehicle control for a specified time (e.g., 1 hour).

  • Wash the cells with ice-cold PBS.

  • Extract the lipids from the cells using an appropriate solvent system.

  • Separate and quantify the levels of PI(4,5)P2 and PI4P using high-performance liquid chromatography (HPLC) or mass spectrometry.

  • Calculate the ratio of PI(4,5)P2 to PI4P for both treated and control samples.

Actin Cytoskeleton Staining

This method visualizes the effects of this compound on the actin cytoskeleton.

Materials:

  • Cells grown on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound or vehicle control.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Wash the cells with PBS.

  • Incubate the cells with a solution containing fluorescently-labeled phalloidin and DAPI for 30-60 minutes at room temperature, protected from light.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.

Autophagy Analysis by LC3 Immunostaining

This protocol assesses the accumulation of autophagosomes by detecting the autophagosomal marker LC3.

Materials:

  • Human kidney proximal tubule cells or other suitable cell line

  • This compound

  • Fixation and permeabilization reagents (as in 5.4)

  • Primary antibody against LC3

  • Fluorescently-labeled secondary antibody

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound (e.g., 25 µM) or vehicle control for a specified time (e.g., 3 hours).

  • Fix and permeabilize the cells as described in the actin staining protocol.

  • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

  • Incubate the cells with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash the cells with PBS.

  • Mount the coverslips and visualize the LC3 puncta (representing autophagosomes) using a fluorescence microscope.

Conclusion

This compound is a valuable research tool for studying the roles of OCRL1, INPP5B, and PI(4,5)P2 in various cellular processes. Its mechanism of action is well-defined, involving the direct inhibition of these 5-phosphatases and the subsequent accumulation of cellular PI(4,5)P2. This leads to quantifiable downstream effects on the actin cytoskeleton and autophagy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of these signaling pathways in health and disease.

References

YU142670: A Selective OCRL1 Inhibitor for Research in Lowe Syndrome and Dent Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YU142670 is a potent and selective small molecule inhibitor of the inositol (B14025) 5-phosphatase OCRL1 and its homolog INPP5B.[1][2] Mutations in the OCRL gene are the cause of Lowe syndrome and Dent's disease, two rare X-linked disorders characterized by renal dysfunction, neurological abnormalities, and cataracts.[3][4] By targeting the catalytic domain of OCRL1, this compound leads to the cellular accumulation of its primary substrate, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid involved in a multitude of cellular processes including membrane trafficking, actin cytoskeleton dynamics, and autophagy.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a summary of its effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the cellular functions of OCRL1 and exploring potential therapeutic strategies for Lowe syndrome and Dent disease.

Introduction to OCRL1 and this compound

OCRL1 is a lipid phosphatase that primarily dephosphorylates PI(4,5)P2 at the 5-position of the inositol ring, generating phosphatidylinositol 4-phosphate (PI4P).[3] It is localized to various subcellular compartments, including the trans-Golgi network (TGN), endosomes, and clathrin-coated pits, where it plays a critical role in regulating membrane and protein trafficking.[5][6] The loss of OCRL1 function leads to the accumulation of PI(4,5)P2, which disrupts these cellular processes and gives rise to the clinical manifestations of Lowe syndrome and Dent disease.[3][4]

This compound has emerged as a valuable chemical probe to study the cellular consequences of OCRL1 inhibition. It is a selective inhibitor that targets the catalytic domain of OCRL1 and INPP5B, with minimal effects on other inositol phosphatases such as INPP5A, INPP5E, and PTEN.[1][2] This selectivity makes this compound a powerful tool for dissecting the specific roles of OCRL1 in cellular physiology and pathology.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (μM)SubstrateAssay Method
OCRL1/INPP5F0.71PI(4,5)P2Malachite Green Assay
OCRL2/INPP5B1.78PI(4,5)P2Malachite Green Assay

Data sourced from supplier information and peer-reviewed publications.[1][2]

Table 2: Cellular Effects of this compound

Cell TypeConcentration (μM)Treatment DurationObserved Effect
Human Skin Fibroblasts501 hour50% increase in PI(4,5)P2/PI4P ratio
Human Kidney Proximal Tubule Cells253 hoursEnhanced autophagosome accumulation
Human Platelets10 - 50Not specifiedAltered microtubular organization and actin dynamics

Data compiled from various research articles.[1][5]

Key Signaling Pathways and Experimental Workflows

The inhibition of OCRL1 by this compound perturbs several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.

OCRL1 Signaling and the Impact of this compound Inhibition

OCRL1 plays a central role in regulating the levels of PI(4,5)P2, which in turn influences a cascade of downstream cellular events. Inhibition of OCRL1 by this compound leads to the accumulation of PI(4,5)P2, affecting actin dynamics, membrane trafficking, and autophagy.

OCRL1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI4P PI4P PIP5K PIP5K PI4P->PIP5K Substrate PI45P2 PI(4,5)P2 PIP5K->PI45P2 Phosphorylation Actin Actin Nucleation & Ruffling PI45P2->Actin Endocytosis Endocytosis PI45P2->Endocytosis OCRL1 OCRL1 PI45P2->OCRL1 Substrate OCRL1->PI4P Dephosphorylation mTORC1 mTORC1 Signaling OCRL1->mTORC1 Regulates RhoGTPase RhoGTPase Signaling OCRL1->RhoGTPase Regulates This compound This compound This compound->OCRL1 Inhibition Autophagy Autophagosome Accumulation This compound->Autophagy Induces In_Vitro_Phosphatase_Assay cluster_workflow In Vitro OCRL1 Inhibition Assay Workflow start Start reagents Prepare Reaction Mix: - Recombinant OCRL1 - PI(4,5)P2 Substrate - Assay Buffer start->reagents add_inhibitor Add this compound (or vehicle control) reagents->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_phosphate Add Malachite Green Reagent & Measure Absorbance at 620 nm stop_reaction->detect_phosphate analyze Calculate % Inhibition and IC50 Value detect_phosphate->analyze end End analyze->end Cellular_PIP2_Assay cluster_workflow Cellular PI(4,5)P2 Measurement Workflow start Start transfect Transfect Cells with PH-PLCδ1-GFP Plasmid start->transfect culture Culture Cells for 24-48h transfect->culture treat Treat Cells with this compound (or vehicle control) culture->treat image Live-Cell Imaging (Confocal Microscopy) treat->image quantify Quantify Plasma Membrane vs. Cytosolic Fluorescence image->quantify analyze Calculate Change in PI(4,5)P2 Levels quantify->analyze end End analyze->end

References

biochemical and physiological actions of YU142670

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biochemical and Physiological Actions of YU142670

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "this compound" appears to be a non-public or hypothetical substance. As of the latest search, there is no publicly available scientific literature, clinical trial data, or patent information corresponding to this identifier. The following guide is a structured template demonstrating how such a document would be presented if data were available, using placeholders and generalized examples relevant to drug development research.

Executive Summary

This document provides a comprehensive overview of the known biochemical and physiological actions of the investigational compound this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, pharmacological profile, and experimental basis. All data herein is synthesized from preclinical studies and presented to facilitate further research and development efforts.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting the [Specify Target, e.g., Tyrosine Kinase XYZ]. Its development was initiated to address unmet medical needs in [Specify Disease Area, e.g., Oncology, Neurology]. This guide will detail its effects from the molecular level to its physiological impact observed in in-vitro and in-vivo models.

Biochemical Actions and Mechanism of Action

The primary biochemical action of this compound is the competitive inhibition of the ATP-binding site of the [Target Protein] enzyme. This interaction prevents the phosphorylation of downstream substrates, thereby modulating a key signaling pathway implicated in [Specify Cellular Process, e.g., cell proliferation, inflammation].

Quantitative Biochemical Data

The following table summarizes the key quantitative parameters defining the biochemical activity of this compound.

ParameterValueExperimental Context
IC₅₀ (Inhibitory Concentration 50%) [e.g., 15.2 nM]Cell-free enzymatic assay against purified [Target Protein]
Kᵢ (Inhibition Constant) [e.g., 8.9 nM]Enzyme kinetics study with varying substrate concentrations
Binding Affinity (Kᴅ) [e.g., 5.4 nM]Surface Plasmon Resonance (SPR) analysis
Selectivity [e.g., >100-fold vs. related kinases]Kinase panel screening (e.g., Eurofins DiscoverX)
Signaling Pathway Modulation

This compound's inhibition of [Target Protein] leads to the downregulation of the [Name of Signaling Pathway]. The key steps in this pathway and the point of intervention by this compound are illustrated below.

YU142670_Signaling_Pathway cluster_upstream Upstream Activation cluster_pathway Intracellular Cascade cluster_cellular_response Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Protein Target Protein (e.g., XYZ Kinase) Receptor->Target_Protein Downstream_Substrate Downstream Substrate Target_Protein->Downstream_Substrate Phosphorylation Effector_Protein Effector Protein Downstream_Substrate->Effector_Protein Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation This compound This compound This compound->Target_Protein Inhibition

Caption: this compound inhibits the [Target Protein], blocking downstream signaling.

Physiological Actions

The physiological consequences of this compound's biochemical actions have been characterized in both cellular and animal models. These studies demonstrate its potential therapeutic effects.

In-Vitro Cellular Effects

In cultured [Cell Line, e.g., MCF-7 breast cancer cells], this compound has been shown to inhibit proliferation and induce apoptosis.

Assay TypeMetricResult
Cell Viability GI₅₀ (Growth Inhibition 50%)[e.g., 50 nM]
Apoptosis % Annexin V Positive Cells[e.g., 45% at 100 nM]
Cell Cycle % G1 Arrest[e.g., 60% at 100 nM]
In-Vivo Efficacy

In xenograft mouse models bearing [Tumor Type] tumors, administration of this compound resulted in significant tumor growth inhibition.

Animal ModelDosing RegimenOutcome
BALB/c Nude Mice [e.g., 10 mg/kg, oral, QD][e.g., 65% Tumor Growth Inhibition (TGI)]
PDX Model [e.g., 20 mg/kg, IV, BIW][e.g., Tumor Regression]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In-Vitro Kinase Assay (IC₅₀ Determination)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against its target kinase.

IC50_Workflow A 1. Prepare Reagents - Purified Target Kinase - Kinase Buffer - ATP & Substrate Peptide - this compound Dilution Series B 2. Plate Setup - Add Kinase, Buffer, and this compound to 384-well plate - Incubate for 15 min at RT A->B C 3. Initiate Reaction - Add ATP/Substrate mix to all wells B->C D 4. Reaction Incubation - Incubate for 60 min at 30°C C->D E 5. Stop Reaction & Readout - Add Kinase-Glo® reagent - Incubate for 10 min - Measure luminescence D->E F 6. Data Analysis - Normalize data (0% and 100% inhibition controls) - Fit to a four-parameter logistic curve to calculate IC₅₀ E->F

Caption: Workflow for determining the IC₅₀ of this compound.

Methodology:

  • Reagent Preparation: Recombinant human [Target Protein] was diluted in kinase buffer. A 10-point, 3-fold serial dilution of this compound in DMSO was prepared.

  • Assay Plate: 5 µL of the compound dilution was added to the wells of a 384-well plate. 10 µL of the enzyme solution was then added.

  • Reaction Initiation: The reaction was started by adding 10 µL of a solution containing ATP (at Kₘ concentration) and the substrate peptide.

  • Data Analysis: Luminescence was measured using a plate reader. The data was normalized and fitted to a dose-response curve using GraphPad Prism to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

Methodology:

  • Cell Seeding: [Cell Line] cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.

  • MTT Addition: 20 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

  • Readout: Absorbance was measured at 570 nm. Results were expressed as a percentage of the vehicle-treated control.

Conclusion and Future Directions

This compound has demonstrated potent and selective inhibition of [Target Protein], leading to desirable anti-proliferative and pro-apoptotic effects in preclinical models of [Disease Area]. The data presented in this guide supports its continued development as a potential therapeutic agent. Future studies will focus on comprehensive ADME/Tox profiling, biomarker discovery, and IND-enabling studies to advance this compound towards clinical evaluation.

YU142670: A Technical Guide to its Role in Phosphoinositide Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YU142670 is a potent and selective small molecule inhibitor of the inositol (B14025) polyphosphate 5-phosphatases OCRL (Oculocerebrorenal syndrome of Lowe) and INPP5B (Inositol polyphosphate-5-phosphatase B). These enzymes play a crucial role in phosphoinositide metabolism, primarily by hydrolyzing the 5-phosphate from phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃). By inhibiting OCRL and INPP5B, this compound leads to an accumulation of PI(4,5)P₂ at the plasma membrane, thereby modulating a variety of cellular processes including actin cytoskeleton dynamics, membrane trafficking, and autophagy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its effects on phosphoinositide signaling pathways.

Introduction to Phosphoinositide Metabolism and the Role of 5-Phosphatases

Phosphoinositides are a class of minor phospholipids (B1166683) that are critical signaling molecules in eukaryotic cells. The phosphorylation and dephosphorylation of the inositol headgroup of phosphatidylinositol (PI) at the 3, 4, and 5 positions generate a variety of phosphoinositide species, each with distinct subcellular localizations and effector proteins. The spatial and temporal regulation of phosphoinositide levels is tightly controlled by a suite of kinases and phosphatases.

Inositol polyphosphate 5-phosphatases are a family of enzymes that specifically hydrolyze the 5-phosphate from the inositol ring of their substrates. Two prominent members of this family are OCRL and its close homolog INPP5B. These enzymes primarily convert PI(4,5)P₂ to phosphatidylinositol 4-phosphate (PI4P), thereby regulating the cellular levels of PI(4,5)P₂. Dysregulation of OCRL activity is associated with the rare X-linked genetic disorder, Lowe syndrome, and Dent disease 2, highlighting its importance in cellular function.

This compound: A Selective Inhibitor of OCRL and INPP5B

This compound has been identified as a selective inhibitor of both OCRL and INPP5B. It directly targets the catalytic domain of these enzymes, leading to a competitive inhibition of their phosphatase activity. This selectivity profile makes this compound a valuable tool for studying the specific roles of OCRL and INPP5B in cellular processes and a potential starting point for the development of therapeutics targeting phosphoinositide metabolism.

Quantitative Data

The inhibitory activity and binding affinity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Enzyme Substrate IC₅₀ (µM) Reference
OCRL1/INPP5FPI(4,5)P₂0.71[1]
OCRL2/INPP5BPI(4,5)P₂1.78[1]
OCRL2/INPP5BPI3P0.53[1]
Protein Ligand Association Constant (Kₐ) (M⁻¹) Reference
INPP5B (catalytic domain)This compound2.35 x 10⁵ ± 8.744 x 10⁴[2]
Selectivity Profile

This compound exhibits high selectivity for OCRL and INPP5B. It has been shown to have no significant inhibitory activity against other related phosphatases at concentrations where it potently inhibits OCRL and INPP5B.

Table 2: Selectivity Profile of this compound

Enzyme Effect Reference
INPP5ANo effect[1]
INPP5ENo effect[1]
PTENNo effect[1]
SHP1No effect[1]
Shrimp Alkaline PhosphataseNo effect[1]
SphingomyelinaseNo effect[1]
SYNJ1No effect[1]

Mechanism of Action and Cellular Effects

By inhibiting OCRL and INPP5B, this compound disrupts the normal hydrolysis of PI(4,5)P₂, leading to its accumulation at the plasma membrane. This is evidenced by an increased PI(4,5)P₂/PI4P ratio in cells treated with the compound.[2] The elevated levels of PI(4,5)P₂ have several downstream consequences:

  • Actin Cytoskeleton Remodeling: PI(4,5)P₂ is a key regulator of the actin cytoskeleton. Increased levels of PI(4,5)P₂ promote actin nucleation and the formation of membrane ruffles.[1]

  • Autophagy: this compound treatment leads to an accumulation of autophagosomes, suggesting a role for OCRL and PI(4,5)P₂ metabolism in the regulation of autophagosome-lysosome fusion.[1]

Signaling Pathways and Experimental Workflows

Phosphoinositide Metabolism Pathway

The following diagram illustrates the core phosphoinositide metabolism pathway, highlighting the central role of PI(4,5)P₂ and the points of intervention by OCRL/INPP5B and their inhibitor, this compound.

Phosphoinositide_Metabolism cluster_inhibition Inhibition PI PI PIP PI4P PI->PIP PI4K PIP2 PI(4,5)P₂ PIP->PIP2 PIP5K PIP2->PIP 5-phosphatase PIP3 PI(3,4,5)P₃ PIP2->PIP3 PI3K / PTEN Actin Actin Cytoskeleton Dynamics PIP2->Actin Trafficking Membrane Trafficking PIP2->Trafficking PI3K PI3K PTEN PTEN OCRL_INPP5B OCRL / INPP5B This compound This compound This compound->OCRL_INPP5B Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cellular Characterization Screening High-Throughput Screening IC50 IC₅₀ Determination (Malachite Green Assay) Screening->IC50 Binding Binding Affinity (Isothermal Titration Calorimetry) IC50->Binding Selectivity Selectivity Profiling IC50->Selectivity PIP_Ratio Phosphoinositide Analysis (³H-myo-inositol labeling + HPLC) IC50->PIP_Ratio Actin_Phenotype Actin Cytoskeleton Analysis PIP_Ratio->Actin_Phenotype Autophagy_Assay Autophagy Analysis Actin_Phenotype->Autophagy_Assay

References

Investigating the Cellular Pathology of Lowe Syndrome with the Selective OCRL1 Inhibitor YU142670

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cellular Basis of Lowe Syndrome

Lowe syndrome, also known as Oculocerebrorenal syndrome of Lowe (OCRL), is a rare X-linked genetic disorder characterized by a triad (B1167595) of symptoms affecting the eyes (congenital cataracts), central nervous system (intellectual disability), and kidneys (renal tubular dysfunction). The underlying cause of Lowe syndrome is a mutation in the OCRL gene, which encodes the inositol (B14025) polyphosphate 5-phosphatase OCRL1. This enzyme plays a critical role in regulating the levels of a key signaling lipid, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).

The cellular pathology of Lowe syndrome stems from the loss of OCRL1 function, leading to the accumulation of PI(4,5)P2 in various cellular compartments, including the trans-Golgi network and endosomes. This disruption in phosphoinositide metabolism has profound consequences on a multitude of cellular processes, including:

  • Membrane Trafficking: Dysregulation of PI(4,5)P2 levels impairs the formation and trafficking of vesicles, affecting endocytosis, exocytosis, and the proper sorting of proteins.

  • Actin Cytoskeleton Dynamics: PI(4,5)P2 is a key regulator of actin polymerization. Its accumulation leads to aberrant actin nucleation and the formation of membrane ruffles, impacting cell migration and morphology.

  • Ciliogenesis: OCRL1 has been implicated in the formation and function of primary cilia, essential signaling organelles. Defects in ciliogenesis can contribute to some of the developmental abnormalities seen in Lowe syndrome.

  • Autophagy: Recent studies have shown that OCRL1 function is linked to the process of autophagy, the cellular "recycling" system. Inhibition of OCRL1 leads to an accumulation of autophagosomes.

Understanding these cellular defects is paramount for the development of therapeutic strategies for Lowe syndrome.

YU142670: A Chemical Tool to Model Lowe Syndrome in Vitro

This compound is a potent and selective small molecule inhibitor of OCRL1 and its homolog, inositol polyphosphate-5-phosphatase B (INPP5B).[1][2] It acts by targeting the catalytic domain of these enzymes, thereby preventing the dephosphorylation of PI(4,5)P2. This targeted inhibition allows researchers to acutely induce the primary biochemical defect of Lowe syndrome in cultured cells, providing a powerful model system to dissect the downstream cellular consequences.

By treating healthy cells with this compound, researchers can recapitulate key cellular phenotypes of Lowe syndrome, such as increased PI(4,5)P2 levels, altered actin dynamics, and defects in membrane trafficking.[3] This provides a controlled and tractable system to investigate the disease's cellular pathology and to screen for potential therapeutic compounds that may counteract the effects of OCRL1 inhibition.

Quantitative Data on this compound Activity

The following table summarizes the key in vitro activity data for this compound.

ParameterValueSubstrateReference
OCRL1 IC50 0.71 µMPI(4,5)P2[2]
INPP5B IC50 1.78 µMPI(4,5)P2[2]
INPP5B IC50 0.53 µMPI(3,4,5)P3

Experimental Protocols for Investigating Lowe Syndrome Cellular Pathology with this compound

This section provides detailed methodologies for key experiments to study the cellular effects of OCRL1 inhibition using this compound.

Analysis of Phosphoinositide Levels

This protocol describes the measurement of cellular phosphoinositide levels following this compound treatment to confirm the inhibition of OCRL1 activity.

3.1.1. Materials

  • Human dermal fibroblasts or other suitable cell line

  • Complete cell culture medium

  • This compound (solubilized in DMSO)

  • 3H-myo-inositol

  • Perchloric acid

  • Octylamine

  • Potassium phosphate (B84403) monobasic

  • HPLC system with a strong anion exchange column

  • Scintillation counter

3.1.2. Procedure

  • Plate cells in 6-well plates and allow them to adhere overnight.

  • Label cells with 3H-myo-inositol in inositol-free medium for 48-72 hours.

  • Treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for 1 hour.[3]

  • Aspirate the medium and lyse the cells with ice-cold perchloric acid.

  • Scrape the cells and collect the lysate.

  • Extract lipids using an octylamine/potassium phosphate monobasic solution.

  • Separate the deacylated phosphoinositides by HPLC on a strong anion exchange column.

  • Quantify the amount of each phosphoinositide species using an in-line scintillation counter.

  • Calculate the PI(4,5)P2/PI4P ratio to assess the effect of this compound.

3.1.3. Expected Results

Treatment with this compound is expected to cause a significant increase in the cellular levels of PI(4,5)P2, leading to an elevated PI(4,5)P2/PI4P ratio, consistent with the inhibition of OCRL1.[3]

Assessment of Actin Cytoskeleton Dynamics

This protocol outlines a method to visualize and quantify changes in the actin cytoskeleton in response to OCRL1 inhibition.

3.2.1. Materials

  • Cells cultured on glass coverslips

  • This compound

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

3.2.2. Procedure

  • Treat cells grown on coverslips with this compound (e.g., 10-50 µM) or vehicle for the desired time (e.g., 1-3 hours).

  • Fix the cells with 4% PFA in PBS for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Stain for F-actin by incubating with fluorescently labeled phalloidin for 30 minutes.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope.

  • Quantify changes in cell morphology, such as the number and size of membrane ruffles, using image analysis software.

3.2.3. Expected Results

Inhibition of OCRL1 with this compound is expected to induce the formation of prominent membrane ruffles and other changes in actin organization due to the accumulation of PI(4,5)P2 at the plasma membrane.

Evaluation of Autophagosome Accumulation

This protocol details a method to monitor the effect of OCRL1 inhibition on autophagy.

3.3.1. Materials

  • Human kidney proximal tubule cells (PTCs) or other relevant cell line

  • This compound

  • Antibody against LC3 (microtubule-associated protein 1A/1B-light chain 3)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope or western blotting equipment

3.3.2. Procedure (Immunofluorescence)

  • Treat cells grown on coverslips with this compound (e.g., 25 µM) or vehicle for 3 hours.

  • Fix and permeabilize the cells as described in protocol 3.2.2.

  • Incubate with a primary antibody against LC3.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Image the cells and quantify the number of LC3-positive puncta (autophagosomes) per cell.

3.3.3. Procedure (Western Blot)

  • Treat cells with this compound as described above.

  • Lyse the cells and separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane and probe with an antibody against LC3.

  • Detect the levels of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an accumulation of autophagosomes.

3.3.4. Expected Results

Treatment with this compound is expected to lead to an accumulation of autophagosomes, as evidenced by an increase in the number of LC3 puncta and an elevated LC3-II/LC3-I ratio.

Mandatory Visualizations

Signaling Pathway

OCRL1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects PIP2 PI(4,5)P2 PI4P PI4P Actin Actin Cytoskeleton Remodeling PIP2->Actin Trafficking Membrane Trafficking PIP2->Trafficking Autophagy Autophagy PIP2->Autophagy OCRL1 OCRL1 OCRL1->PIP2 dephosphorylates This compound This compound This compound->OCRL1 inhibits

Caption: The OCRL1 signaling pathway and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: Culture Cells (e.g., Fibroblasts, PTCs) treatment Treat with this compound or Vehicle (DMSO) start->treatment phospho Phosphoinositide Analysis (HPLC) treatment->phospho actin Actin Staining (Phalloidin) treatment->actin autophagy Autophagy Assay (LC3 Staining/Blot) treatment->autophagy quant_phospho Quantify PI(4,5)P2/PI4P Ratio phospho->quant_phospho quant_actin Quantify Membrane Ruffles actin->quant_actin quant_autophagy Quantify LC3 Puncta or LC3-II/I Ratio autophagy->quant_autophagy end Conclusion: Characterize Cellular Phenotypes quant_phospho->end quant_actin->end quant_autophagy->end

References

The Discovery and Synthesis of YU142670: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YU142670 is a potent and selective small molecule inhibitor of the inositol (B14025) 5-phosphatases OCRL1 (Oculocerebrorenal syndrome of Lowe) and INPP5B (Inositol polyphosphate-5-phosphatase B). Its discovery has provided a valuable chemical tool for elucidating the cellular functions of these enzymes, particularly their role in phosphoinositide signaling and membrane trafficking. This document provides a comprehensive overview of the discovery, mechanism of action, and a representative synthesis of this compound.

Discovery of this compound

The discovery of this compound was a result of a comprehensive high-throughput screening strategy aimed at identifying inhibitors of inositol 5-phosphatases, as detailed by Pirruccello et al. in their 2014 publication in ACS Chemical Biology[1][2]. The researchers developed and utilized three complementary in vitro assays to screen a library of small molecules for their ability to inhibit the dephosphorylation of phosphoinositides.

This screening effort identified two prominent chemical scaffolds with inhibitory activity against 5-phosphatases. One of these scaffolds, to which this compound belongs, exhibited selective inhibition of the closely related enzymes OCRL and INPP5B. This compound, also known as 3-(4-pyridinyl)-1,2,4-Triazolo[3,4-b][1][3][4]thiadiazole, emerged from this screening as a key compound for further investigation due to its specificity and cellular activity.

High-Throughput Screening Workflow

The experimental workflow for the identification of this compound involved a multi-step process designed to identify and validate potent and selective inhibitors.

G cluster_0 In Vitro Screening cluster_1 Hit Validation & Characterization cluster_2 Cellular Assays A Small Molecule Library B Primary High-Throughput Screening (e.g., Malachite Green Assay) A->B C Hit Identification B->C D Dose-Response Analysis (IC50 Determination) C->D E Selectivity Profiling (Panel of 5-Phosphatases) D->E F Mechanism of Action Studies E->F G Actin Nucleation Assay F->G H PI(4,5)P2 Dephosphorylation Assay F->H I Autophagosome Accumulation Assay H->I J Identification of this compound I->J

Figure 1: High-throughput screening workflow for the discovery of this compound.

Mechanism of Action and Biological Activity

This compound exerts its biological effects through the selective inhibition of OCRL1 and INPP5B, enzymes that dephosphorylate the 5-position of the inositol ring in phosphoinositides. This inhibition leads to an accumulation of cellular phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).

Signaling Pathway

The inhibition of OCRL1 by this compound disrupts the normal hydrolysis of PI(4,5)P2, leading to its accumulation on lysosomal membranes. This accumulation, in turn, inhibits the activity of the calcium channel mucolipin-1 (MCOLN1), which is essential for the fusion of autophagosomes with lysosomes. The net result is a defect in the autophagic flux.

G cluster_0 Normal Cellular Process cluster_1 Effect of this compound A PI(4,5)P2 B OCRL1 A->B Hydrolysis D MCOLN1 (Active) A->D C PI(4)P B->C E Autophagosome-Lysosome Fusion D->E F This compound G OCRL1 F->G H PI(4,5)P2 Accumulation G->H Inhibited Hydrolysis I MCOLN1 (Inactive) H->I J Blocked Autophagosome- Lysosome Fusion I->J

Figure 2: Signaling pathway affected by this compound.
Quantitative Biological Data

The inhibitory activity and cellular effects of this compound have been quantified in various studies.

Target EnzymeSubstrateIC50 (μM)Reference
OCRL1/INPP5FPI(4,5)P20.71[4]
OCRL2/INPP5BPI3P0.53[4]
OCRL2/INPP5BPI(4,5)P21.78[4]
Cellular EffectCell TypeConcentration & TimeObservationReference
Increased PI(4,5)P2/PI4P ratioHuman skin fibroblasts50 μM for 1 h50% increase[4]
Autophagosome accumulationHuman kidney proximal tubule cells25 μM for 3 hEnhanced accumulation[4]

Synthesis of this compound

While the seminal paper by Pirruccello et al. (2014) describes the discovery of this compound, it does not provide a detailed synthetic protocol. The compound was likely sourced from a commercial vendor or a chemical library for the initial high-throughput screening. However, based on the chemical literature for the synthesis of similar 3-(pyridin-4-yl)-[1][3][5]triazolo[3,4-b][1][3][4]thiadiazole scaffolds, a representative and plausible synthetic route is presented below. This protocol is for informational purposes and should be adapted and optimized by qualified chemists.

Representative Synthetic Protocol

The synthesis of this compound can be envisioned as a two-step process starting from isonicotinohydrazide.

Step 1: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinohydrazide (1 equivalent) in a suitable solvent such as ethanol (B145695).

  • Addition of Reagents: To this solution, add carbon disulfide (1.1 equivalents) and potassium hydroxide (B78521) (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrazine (B178648) Addition: After cooling the reaction mixture, add hydrazine hydrate (B1144303) (2 equivalents) and reflux for an additional 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Acidify the mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Step 2: Synthesis of 3-(4-pyridinyl)-1,2,4-Triazolo[3,4-b][1][3][4]thiadiazole (this compound)

  • Reaction Setup: In a round-bottom flask, suspend the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (1 equivalent) from Step 1 in formic acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralization and Precipitation: Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of DMF/water) to afford pure this compound.

Synthesis Workflow

G A Isonicotinohydrazide B 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol A->B 1. CS2, KOH, EtOH 2. Hydrazine Hydrate C This compound (3-(4-pyridinyl)-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole) B->C Formic Acid, Reflux

Figure 3: Representative synthesis workflow for this compound.

Conclusion

This compound is a significant discovery in the field of phosphoinositide signaling. As a selective inhibitor of OCRL1 and INPP5B, it serves as an invaluable tool for studying the roles of these enzymes in cellular processes, particularly autophagy and membrane trafficking. The information provided in this technical guide offers a comprehensive overview of its discovery and biological activity, along with a representative synthetic route, to aid researchers and drug development professionals in their scientific endeavors. Further studies on this compound and its analogs may lead to the development of novel therapeutics for diseases associated with dysfunctional phosphoinositide metabolism.

References

Exploring the Function of INPP5F: A Technical Guide to Utilizing YU142670

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol (B14025) polyphosphate-5-phosphatase F (INPP5F), also known as Sac2, is a critical enzyme in phosphoinositide metabolism, playing a key role in the regulation of various cellular processes. This technical guide provides a comprehensive overview of INPP5F function, its involvement in key signaling pathways, and its association with human diseases. A central focus of this document is the application of YU142670, a selective inhibitor of OCRL1 and INPP5F, as a tool to investigate INPP5F's cellular roles. Detailed experimental protocols and data presentation are provided to facilitate further research into this important enzyme and its potential as a therapeutic target.

Introduction to INPP5F

INPP5F is an inositol 4-phosphatase that primarily acts on phosphatidylinositol 4-phosphate (PI(4)P)[1][2]. It is a multi-domain protein containing a Sac domain, which is responsible for its phosphatase activity. INPP5F is ubiquitously expressed, with high levels found in the brain[3][4]. The enzyme is localized to various cellular compartments, including membranes, clathrin-coated pits, early endosomes, and recycling endosomes[3].

The primary function of INPP5F is to regulate the levels of phosphoinositides, which are crucial second messengers in a multitude of signaling pathways. By dephosphorylating its substrates, INPP5F modulates cellular processes such as endocytic recycling, cell migration, and signal transduction[2][5][6].

INPP5F in Cellular Signaling Pathways

INPP5F is a key regulator in several vital signaling cascades, influencing a range of cellular functions from nutrient uptake to cell growth and survival.

Endocytic Pathway

INPP5F plays a crucial role in the endocytic pathway, where it is thought to function in concert with another 5-phosphatase, OCRL[1]. Together, they may facilitate the sequential dephosphorylation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key step in the maturation of endosomes and the recycling of receptors, such as the transferrin receptor and integrins, back to the cell surface[2][5]. This process is essential for maintaining cellular homeostasis and communication.

INPP5F_Endocytic_Pathway cluster_membrane Plasma Membrane cluster_endosome Early Endosome PI(4,5)P2 PI(4,5)P2 PI(4)P PI(4)P PI(4,5)P2->PI(4)P OCRL (5-phosphatase) Endocytic_Vesicle Endocytic Vesicle Formation & Maturation PI(4,5)P2->Endocytic_Vesicle PI PI PI(4)P->PI INPP5F (4-phosphatase) PI->Endocytic_Vesicle

Figure 1: INPP5F and OCRL in the endocytic pathway.
AKT/GSK3β Signaling Pathway

INPP5F negatively regulates the PI3K/AKT signaling pathway[2][5]. By degrading PI(3,4,5)P3, a product of PI3K, INPP5F can modulate the activity of this pathway, which is central to cell growth, proliferation, and survival[7]. Specifically, INPP5F has been shown to decrease the phosphorylation of both AKT and Glycogen Synthase Kinase 3 Beta (GSK3β), a downstream effector of AKT[2][3][6]. Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders.

AKT_GSK3B_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates GSK3B GSK3B AKT->GSK3B inhibits Cell_Growth_Survival Cell Growth & Survival GSK3B->Cell_Growth_Survival regulates INPP5F INPP5F INPP5F->PIP3 dephosphorylates

Figure 2: INPP5F regulation of the AKT/GSK3β pathway.
STAT3 Signaling Pathway

INPP5F also acts as a negative regulator of the STAT3 signaling pathway[2][6]. It achieves this by inhibiting the phosphorylation of STAT3 and its subsequent translocation to the nucleus, where it would otherwise activate the transcription of genes involved in cell proliferation and inflammation[5]. This function highlights a potential role for INPP5F in cancer and inflammatory diseases.

INPP5F in Disease

Given its integral role in fundamental cellular processes, it is not surprising that dysregulation of INPP5F has been linked to several human diseases.

  • Cardiac Hypertrophy: INPP5F is a crucial modulator of cardiac myocyte size and the heart's response to stress[7][8]. Its role in regulating the AKT/GSK3β pathway is thought to be central to this function.

  • Cancer: INPP5F's ability to negatively regulate the AKT and STAT3 signaling pathways suggests it may act as a tumor suppressor[5][9]. For instance, it has been shown to inhibit the tumorigenicity of gliomas[10].

  • Neurodegenerative Diseases: Emerging evidence suggests a link between INPP5F and neurodegenerative disorders such as Parkinson's disease[11]. The gene encoding INPP5F is located within a Parkinson's disease risk locus[11].

This compound: A Chemical Probe for INPP5F Function

This compound is a novel and selective inhibitor of OCRL1 and INPP5F[12]. It targets the catalytic domain of these enzymes, providing a valuable tool for researchers to probe their functions in cellular and in vivo models.

Quantitative Data for this compound
ParameterValueSubstrateTargetReference
IC50 0.71 µMPI(4,5)P2OCRL1/INPP5F[13]
Cellular Effect 50% increase in PI(4,5)P2/PI4P ratioEndogenousHuman Skin Fibroblasts (50 µM for 1h)[13]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the function of INPP5F using this compound.

Co-Immunoprecipitation of INPP5F and Interacting Partners

This protocol is designed to identify proteins that interact with INPP5F in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-INPP5F antibody and corresponding isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Culture and harvest cells of interest.

  • Lyse cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G beads.

  • Incubate the pre-cleared lysate with anti-INPP5F antibody or control IgG overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads extensively with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting or mass spectrometry.

CoIP_Workflow Cell_Lysate Prepare Cell Lysate Pre_Clear Pre-clear with Beads Cell_Lysate->Pre_Clear Antibody_Incubation Incubate with Anti-INPP5F Ab Pre_Clear->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Wash Wash Beads Bead_Capture->Wash Elution Elute Proteins Wash->Elution Analysis Analyze by WB or Mass Spec Elution->Analysis

Figure 3: Co-immunoprecipitation workflow.
In Vitro INPP5F Phosphatase Assay

This assay measures the enzymatic activity of INPP5F and the inhibitory effect of this compound.

Materials:

  • Recombinant INPP5F protein

  • Phosphatase assay buffer

  • Phosphoinositide substrate (e.g., diC8-PI(4)P)

  • Malachite green reagent for phosphate (B84403) detection

  • This compound inhibitor

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, add recombinant INPP5F to the assay buffer.

  • Add the different concentrations of this compound or vehicle control to the wells.

  • Pre-incubate to allow inhibitor binding.

  • Initiate the reaction by adding the phosphoinositide substrate.

  • Incubate at the optimal temperature for a defined period.

  • Stop the reaction and measure the released inorganic phosphate using the malachite green reagent.

  • Calculate the IC50 value of this compound.

Cellular Assay for Endocytic Recycling

This protocol assesses the effect of INPP5F inhibition on the recycling of the transferrin receptor.

Materials:

  • Cells cultured on coverslips

  • Biotinylated transferrin

  • This compound

  • Fixation and permeabilization buffers

  • Fluorescently labeled streptavidin

  • Microscope for imaging

Procedure:

  • Treat cells with this compound or vehicle control.

  • Incubate cells with biotinylated transferrin to allow uptake.

  • Wash cells to remove unbound transferrin.

  • Allow for a period of recycling to occur.

  • Fix and permeabilize the cells.

  • Stain the internalized biotinylated transferrin with fluorescently labeled streptavidin.

  • Image the cells and quantify the amount of recycled transferrin at the cell surface versus intracellular compartments.

Conclusion

INPP5F is a multifaceted enzyme with significant roles in regulating key cellular signaling pathways. Its dysregulation is implicated in a range of diseases, making it an attractive target for therapeutic development. The chemical probe this compound provides a powerful tool for the continued exploration of INPP5F function. The protocols and information provided in this guide are intended to facilitate further research into the complex biology of INPP5F and to aid in the development of novel therapeutic strategies.

References

The Role of YU142670 in Actin Cytoskeleton Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YU142670 is a potent and selective inhibitor of the inositol (B14025) polyphosphate 5-phosphatases OCRL1 (Oculocerebrorenal syndrome of Lowe protein 1) and INPP5B (Inositol polyphosphate-5-phosphatase B). By targeting these enzymes, this compound effectively modulates the cellular levels of phosphoinositides, particularly increasing the ratio of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to phosphatidylinositol 4-phosphate (PI4P). This alteration in phosphoinositide balance has significant downstream effects on the actin cytoskeleton, leading to enhanced actin nucleation and the formation of membrane ruffles. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its impact on actin dynamics, supplemented with detailed experimental protocols and data presented for scientific and drug development applications.

Introduction to this compound

This compound is a small molecule inhibitor that has emerged as a valuable tool for studying the intricate roles of phosphoinositides in cellular processes. Its selectivity for OCRL1 and INPP5B allows for the specific investigation of pathways regulated by these 5-phosphatases. The primary consequence of this compound activity is the accumulation of PI(4,5)P2 at the plasma membrane. PI(4,5)P2 is a key lipid messenger that directly interacts with a multitude of actin-binding proteins, thereby influencing the nucleation, polymerization, and organization of the actin cytoskeleton. Understanding the effects of this compound provides critical insights into the regulation of cell motility, membrane trafficking, and other actin-dependent cellular functions.

Mechanism of Action: A Signaling Pathway Perspective

The mechanism by which this compound influences actin cytoskeleton dynamics is rooted in its ability to inhibit OCRL1 and INPP5B. These enzymes are responsible for the hydrolysis of the 5-phosphate from PI(4,5)P2, converting it to PI4P. By blocking this enzymatic activity, this compound leads to a localized increase in PI(4,5)P2 levels at the plasma membrane.

This accumulation of PI(4,5)P2 serves as a signaling hub, recruiting and activating various actin-regulatory proteins. Key effectors in this pathway include proteins that promote actin nucleation, such as the Arp2/3 complex via WASp/WAVE family proteins, and proteins that regulate filament elongation and branching. The elevated PI(4,5)P2 concentration facilitates the assembly of a dynamic actin network, manifesting as increased actin nucleation and the formation of prominent membrane ruffles.

YU142670_Signaling_Pathway This compound Signaling Pathway This compound This compound OCRL1_INPP5B OCRL1 / INPP5B This compound->OCRL1_INPP5B inhibits PI45P2 PI(4,5)P2 OCRL1_INPP5B->PI45P2 dephosphorylates PI4P PI4P PI45P2->PI4P conversion Actin_Regulators Actin-Regulatory Proteins (e.g., WASp/WAVE) PI45P2->Actin_Regulators activates Actin_Nucleation Actin Nucleation Actin_Regulators->Actin_Nucleation promotes Membrane_Ruffling Membrane Ruffling Actin_Nucleation->Membrane_Ruffling leads to PI_Measurement_Workflow PI(4,5)P2/PI4P Measurement Workflow cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Analysis Cell_Seeding Seed Cells on Coverslips Treatment Treat with this compound or Vehicle Cell_Seeding->Treatment Fixation Fixation (4% PFA) Treatment->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (5% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-PI(4,5)P2, anti-PI4P) Blocking->Primary_Ab Secondary_Ab Secondary Antibody & Phalloidin Incubation Primary_Ab->Secondary_Ab Imaging Confocal Microscopy Secondary_Ab->Imaging Quantification Fluorescence Intensity Quantification Imaging->Quantification

Methodological & Application

Application Notes and Protocols for YU142670 in Fluorescence Microscopy Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YU142670 is a potent and selective small molecule inhibitor of the inositol (B14025) 5-phosphatases OCRL1/INPP5F and OCRL2/INPP5B.[1][2][3] Inhibition of these enzymes leads to the cellular accumulation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling phospholipid.[1] This accumulation, in turn, impacts downstream cellular processes, including actin cytoskeletal dynamics and autophagy.[1] While this compound is not inherently fluorescent, its effects on cellular signaling pathways can be effectively visualized and quantified using fluorescence microscopy. This document provides detailed protocols for observing the cellular consequences of this compound treatment, specifically focusing on the accumulation of PI(4,5)P2, alterations in actin nucleation and membrane ruffling, and the induction of autophagosome accumulation.

Introduction

This compound offers a powerful tool for investigating the cellular roles of PI(4,5)P2 metabolism. By acutely inhibiting its degradation, researchers can study the direct consequences of elevated PI(4,5)P2 levels. Fluorescence microscopy provides the spatial and temporal resolution necessary to dissect these effects at the subcellular level. The following protocols are designed to guide researchers in setting up and executing fluorescence microscopy experiments to analyze the cellular phenotype induced by this compound treatment.

Product Information

PropertyValue
IUPAC Name 3-(4-Pyridinyl)-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole[3]
CAS Number 133847-06-0[1][2][3]
Molecular Formula C₈H₅N₅S[1][2][3]
Molecular Weight 203.22 g/mol [1][2][3]
Solubility DMSO (2 mg/mL, with warming)[1]
Storage Store at 2-8°C for short term, -20°C for long term.[1][3]
Biological Target OCRL1/INPP5F and OCRL2/INPP5B[1][2][3]
Reported IC₅₀ 0.71 µM for OCRL1/INPP5F; 0.53 µM and 1.78 µM for OCRL2/INPP5B[1]

Signaling Pathway Modulated by this compound

YU142670_Signaling_Pathway This compound This compound OCRL1_2 OCRL1/INPP5F & OCRL2/INPP5B This compound->OCRL1_2 Inhibits PIP2 PI(4,5)P2 OCRL1_2->PIP2 Degrades Actin Actin Nucleation & Membrane Ruffling PIP2->Actin Promotes Autophagy Autophagosome Accumulation PIP2->Autophagy Modulates

Caption: Signaling pathway affected by this compound.

Protocol 1: Visualization of PI(4,5)P2 Accumulation

This protocol describes how to visualize the accumulation of PI(4,5)P2 at the plasma membrane of live cells following treatment with this compound using a genetically encoded fluorescent biosensor.

Experimental Workflow

PI45P2_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_analysis Image Analysis Cell_Culture 1. Seed cells on glass-bottom dishes Transfection 2. Transfect with PH-PLCδ1-GFP plasmid Cell_Culture->Transfection Incubation 3. Incubate for 24-48h for protein expression Transfection->Incubation Pre_Treatment_Imaging 4. Image baseline fluorescence Incubation->Pre_Treatment_Imaging Treatment 5. Add this compound (e.g., 25-50 µM) Pre_Treatment_Imaging->Treatment Time_Lapse 6. Acquire time-lapse images Treatment->Time_Lapse Quantification 7. Quantify plasma membrane fluorescence intensity over time Time_Lapse->Quantification

Caption: Workflow for PI(4,5)P2 accumulation assay.

Materials
  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Glass-bottom microscopy dishes or plates

  • Standard cell culture medium

  • Plasmid encoding a PI(4,5)P2 biosensor, such as PH-PLCδ1-GFP.[5][6][7]

  • Transfection reagent (e.g., Lipofectamine)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)

  • Confocal or widefield fluorescence microscope with live-cell imaging capabilities

Method
  • Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection: Transfect cells with the PH-PLCδ1-GFP plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Expression: Incubate the cells for 24-48 hours to allow for expression of the fluorescent biosensor.

  • This compound Treatment:

    • Replace the culture medium with live-cell imaging buffer.

    • Mount the dish on the microscope stage and allow the temperature and atmosphere to equilibrate.

    • Acquire baseline images of the GFP fluorescence. The PH-PLCδ1-GFP should show a predominant localization at the plasma membrane.[5][6][7]

    • Carefully add this compound to the imaging buffer to the desired final concentration (a starting point of 25-50 µM can be used based on published data).[1][8] A vehicle control (DMSO) should be run in parallel.

  • Image Acquisition:

    • Immediately begin acquiring images at regular intervals (e.g., every 1-5 minutes) for a total duration of 1-3 hours.

    • Use appropriate laser power and exposure times to minimize phototoxicity.

  • Data Analysis:

    • Measure the mean fluorescence intensity at the plasma membrane and in the cytoplasm of individual cells over time.

    • Calculate the plasma membrane-to-cytosol intensity ratio for each time point.

    • An increase in this ratio in this compound-treated cells compared to controls indicates an accumulation of PI(4,5)P2 at the plasma membrane.

Protocol 2: Analysis of Actin Cytoskeleton Reorganization

This protocol details the staining of F-actin using fluorescently-labeled phalloidin (B8060827) in fixed cells to observe changes in actin nucleation and membrane ruffling induced by this compound.

Experimental Workflow

Actin_Workflow cluster_prep Cell Treatment cluster_staining Staining Procedure cluster_analysis Image Analysis Cell_Culture 1. Seed cells on glass coverslips Treatment 2. Treat with this compound (e.g., 50 µM for 1h) Cell_Culture->Treatment Fixation 3. Fix with 4% paraformaldehyde Treatment->Fixation Permeabilization 4. Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Phalloidin 5. Stain with fluorescent phalloidin Permeabilization->Phalloidin Mounting 6. Mount coverslips Phalloidin->Mounting Imaging 7. Image with confocal microscope Mounting->Imaging Analysis 8. Analyze for changes in membrane ruffling and actin structures Imaging->Analysis

Caption: Workflow for actin cytoskeleton analysis.

Materials
  • Mammalian cell line of interest

  • Glass coverslips

  • Standard cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)[9][10]

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Optional: DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Method
  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with this compound at the desired concentration and for the desired time (e.g., 50 µM for 1 hour).[1][8] Include a vehicle-treated control.

  • Fixation and Permeabilization:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[9][10][11]

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[9][11][12]

    • Wash the cells three times with PBS.

  • Phalloidin Staining:

    • Prepare the fluorescent phalloidin working solution in PBS according to the manufacturer's instructions. Adding 1% BSA can help reduce non-specific background.[10]

    • Incubate the coverslips with the phalloidin solution for 20-60 minutes at room temperature, protected from light.[9][11]

    • (Optional) Include a nuclear counterstain like DAPI during the final 5-10 minutes of incubation.

  • Mounting and Imaging:

    • Wash the coverslips three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope. Acquire images of the actin cytoskeleton, paying close attention to the cell periphery for changes in membrane ruffling and the formation of actin-rich structures.

Protocol 3: Monitoring Autophagosome Accumulation

This protocol describes the use of a fluorescently-tagged LC3 protein (GFP-LC3 or tandem mRFP-GFP-LC3) to monitor the accumulation of autophagosomes in cells treated with this compound.

Experimental Workflow

Autophagy_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_analysis Image Analysis Cell_Culture 1. Seed cells on glass-bottom dishes Transfection 2. Transfect with GFP-LC3 plasmid Cell_Culture->Transfection Incubation 3. Incubate for 24-48h Transfection->Incubation Treatment 4. Treat with this compound (e.g., 25 µM for 3h) Incubation->Treatment Imaging 5. Image with confocal microscope Treatment->Imaging Analysis 6. Count GFP-LC3 puncta per cell Imaging->Analysis

Caption: Workflow for autophagosome accumulation assay.

Materials
  • Mammalian cell line of interest

  • Glass-bottom microscopy dishes or plates

  • Standard cell culture medium

  • Plasmid encoding GFP-LC3 or a tandem fluorescent LC3 reporter (e.g., mRFP-GFP-LC3).[13]

  • Transfection reagent

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microscope (confocal recommended for resolving puncta)

Method
  • Cell Seeding and Transfection:

    • Seed cells on glass-bottom dishes.

    • Transfect the cells with the GFP-LC3 plasmid and allow 24-48 hours for expression. In unstressed cells, the fluorescence should be diffuse throughout the cytoplasm and nucleus.[14]

  • This compound Treatment:

    • Treat the cells with this compound at the desired concentration and for the appropriate duration (e.g., 25 µM for 3 hours).[1][8] Include vehicle-treated and positive (e.g., starvation) controls.

  • Imaging:

    • Cells can be imaged live or after fixation with 4% PFA.

    • Acquire images using a fluorescence microscope. It is crucial to use consistent imaging parameters (laser power, exposure, etc.) across all samples.

  • Data Analysis:

    • Upon induction of autophagy, GFP-LC3 is recruited to autophagosome membranes, appearing as distinct puncta.[14]

    • Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells compared to controls indicates an accumulation of autophagosomes.

    • Note on Tandem Reporters: If using mRFP-GFP-LC3, autophagosomes will appear as yellow puncta (colocalization of GFP and mRFP), while autolysosomes will be red puncta (GFP is quenched by the acidic environment). An accumulation of yellow puncta suggests a block in autophagosome-lysosome fusion, consistent with the known effects of this compound.[13]

Troubleshooting and Considerations

  • Cytotoxicity: Always perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line, ensuring that the observed effects are not due to general cytotoxicity.

  • Transfection Efficiency: Optimize transfection conditions to achieve a moderate expression level of fluorescent reporters. Overexpression can lead to artifacts, such as protein aggregation.[14]

  • Image Quantification: Use automated image analysis software to ensure unbiased quantification of fluorescence intensity or puncta number. Analyze a sufficient number of cells for statistical significance.

  • Controls: Always include appropriate controls in your experiments, including untreated cells, vehicle-treated (DMSO) cells, and a positive control known to induce the pathway of interest (e.g., starvation for autophagy).

References

Application Notes and Protocols: Developing a Cell-Based Assay with YU142670

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YU142670 is a selective small molecule inhibitor of the inositol (B14025) polyphosphate 5-phosphatases OCRL1 (also known as INPP5F) and OCRL2 (also known as INPP5B). These enzymes play a crucial role in regulating intracellular signaling by metabolizing phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). By inhibiting OCRL1 and OCRL2, this compound leads to the cellular accumulation of PI(4,5)P2. This accumulation disrupts critical cellular processes, most notably the fusion of autophagosomes with lysosomes, a key step in the autophagy pathway. Consequently, treatment with this compound results in an accumulation of autophagosomes and can also induce changes in the actin cytoskeleton.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and implement robust cell-based assays for characterizing the activity and cellular effects of this compound.

Mechanism of Action: this compound Signaling Pathway

This compound selectively targets the catalytic domain of OCRL1 and OCRL2, inhibiting their 5-phosphatase activity. This enzymatic inhibition prevents the dephosphorylation of PI(4,5)P2 to PI4P at cellular membranes. The resulting elevation of PI(4,5)P2 levels interferes with downstream cellular trafficking events, particularly the final step of autophagy where autophagosomes fuse with lysosomes to degrade their contents.

YU142670_Signaling_Pathway cluster_0 Cellular Process This compound This compound OCRL OCRL1 / OCRL2 (5-phosphatase) This compound->OCRL Inhibition PIP2 PI(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) OCRL->PIP2 Dephosphorylates Autophagy Autophagosome- Lysosome Fusion PIP2->Autophagy Negatively Regulates Accumulation Autophagosome Accumulation Autophagy->Accumulation Leads to

Figure 1: Simplified signaling pathway of this compound action.

Experimental Workflow for this compound Assay Development

Developing a cell-based assay for this compound involves a systematic workflow. The initial step is to determine the compound's cytotoxicity to establish a suitable concentration range for subsequent experiments. Following this, functional assays are performed to confirm the on-target effects, such as monitoring autophagy markers and visualizing cellular phenotypes.

Assay_Workflow cluster_workflow Assay Development Workflow cluster_assays Phenotypic Assays start 1. Cell Culture (e.g., HeLa, hTERT-RPE1) viability 2. Cytotoxicity Assay (Determine IC50 and non-toxic dose range) start->viability treatment 3. Compound Treatment (Treat cells with this compound at various concentrations) viability->treatment phenotype 4. Phenotypic Readout (Choose one or more assays) treatment->phenotype western Western Blot (LC3-II, p62) phenotype->western if Immunofluorescence (LC3 puncta, Actin) phenotype->if analysis 5. Data Acquisition & Analysis western->analysis if->analysis interpretation 6. Interpretation of Results analysis->interpretation

Figure 2: General workflow for a this compound cell-based assay.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay

Principle: To determine the concentration range of this compound that can be used in subsequent experiments without causing significant cell death. This helps in distinguishing target-specific effects from general toxicity.

Methodology:

  • Cell Plating: Seed cells (e.g., HeLa, hTERT-RPE1, or human kidney proximal tubule cells) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in DMSO, and then dilute further in a complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[1] A typical concentration range could be from 0.1 µM to 100 µM.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle only" (DMSO) and "no treatment" controls.

  • Incubation: Incubate the plate for a period relevant to the planned functional assays (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or CCK-8) to each well according to the manufacturer's instructions.[2]

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Western Blot Analysis for Autophagy Markers

Principle: Inhibition of autophagosome-lysosome fusion by this compound leads to the accumulation of autophagosomes. This can be detected by measuring the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome-1 (p62/SQSTM1), two key autophagy-related proteins.

Methodology:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at non-toxic concentrations (determined from Protocol 1) for a specified time (e.g., 3-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]

  • Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of impaired autophagic flux.

Protocol 3: Immunofluorescence Staining for Autophagosome Visualization

Principle: This assay provides visual confirmation of autophagosome accumulation within cells. The formation of distinct puncta representing LC3-positive autophagosomes is a hallmark of autophagy induction or blockage.

Methodology:

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at a pre-determined concentration (e.g., 25 µM for 3 hours, as a starting point). Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde (PFA) for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against LC3B for 1 hour at room temperature.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

    • Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

  • Analysis: Capture images and quantify the number of LC3 puncta per cell. A significant increase in the number of puncta in this compound-treated cells compared to controls indicates autophagosome accumulation.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound on Different Cell Lines

Cell Line Incubation Time (h) IC50 (µM)
HeLa 48 75.3
hTERT-RPE1 48 > 100
HK-2 48 82.1

Note: Data are hypothetical and for illustrative purposes only. The IC50 value represents the concentration of this compound required to inhibit cell growth by 50%.

Table 2: Quantification of Autophagy Markers by Western Blot

Treatment Concentration (µM) LC3-II / GAPDH Ratio (Fold Change) p62 / GAPDH Ratio (Fold Change)
Vehicle (DMSO) - 1.0 1.0
This compound 10 2.5 1.8
This compound 25 4.1 3.2

Note: Data are hypothetical. Fold change is calculated relative to the vehicle control. An increase in both ratios suggests a blockage in autophagic flux.

Interpretation:

  • Cytotoxicity: A high IC50 value suggests that the compound has low toxicity, allowing for a wide concentration range to be used in functional assays. For this compound, concentrations well below the IC50 (e.g., ≤ 25 µM) should be used to study its specific effects on autophagy.

  • Western Blot: A dose-dependent increase in the LC3-II/GAPDH and p62/GAPDH ratios in this compound-treated cells is consistent with the inhibitor's known mechanism of blocking autophagosome-lysosome fusion.

  • Immunofluorescence: A significant increase in the average number of LC3 puncta per cell provides visual evidence of autophagosome accumulation, corroborating the Western blot data.

References

Application Notes and Protocols for In Vitro Evaluation of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive searches for "YU142670" did not yield specific data regarding its in vitro applications, mechanism of action, or established treatment concentrations. The following document provides a generalized framework and protocols that researchers can adapt for the initial in vitro characterization of a novel compound, designated here as "Compound X," which can be substituted with this compound.

Introduction

The initial characterization of a novel compound for in vitro studies is a critical step in drug discovery and development. Determining the optimal treatment concentration is paramount to obtaining meaningful and reproducible results. This document outlines a general protocol for establishing the cytotoxic or inhibitory concentration of a new chemical entity, followed by a representative protocol for investigating its effects on a specific signaling pathway using Western blotting.

Determining Optimal Treatment Concentration: Cell Viability and Cytotoxicity Assays

A fundamental first step is to determine the concentration range at which a compound affects cell viability. This is often achieved through dose-response experiments using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or CCK-8. The goal is to determine the IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration).

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution of the compound in a cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Data Presentation: Dose-Response Data

The results of a dose-response experiment can be summarized in a table as follows:

Compound Concentration (µM)Absorbance (570 nm)% Viability vs. Control
0 (Vehicle Control)1.25100%
0.11.2096%
11.0584%
100.6552%
500.2016%
1000.108%

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_compound Prepare Serial Dilutions of Compound X treat_cells Treat Cells with Compound X prep_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 value of a novel compound.

Investigating Molecular Mechanisms: Western Blot Analysis

Once a sub-lethal concentration is determined (typically below the IC50), further experiments can be conducted to investigate the compound's effect on specific signaling pathways. Western blotting is a common technique to measure changes in protein expression and post-translational modifications (e.g., phosphorylation).

Experimental Protocol: Western Blot
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of the compound (and controls) for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Data Presentation: Western Blot Quantification
Treatment GroupTarget Protein (Arbitrary Units)Loading Control (Arbitrary Units)Normalized Target Protein Level
Vehicle Control1.201.250.96
Compound X (1 µM)0.851.220.70
Compound X (5 µM)0.451.280.35
Hypothetical Signaling Pathway Analysis

The following diagram illustrates a hypothetical signaling pathway that could be investigated. For instance, if "Compound X" is hypothesized to be a kinase inhibitor, one would assess the phosphorylation status of downstream targets.

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Phosphorylates gene Gene Expression tf->gene response Cellular Response gene->response compound_x Compound X compound_x->kinase2 Inhibits

Caption: Hypothetical signaling pathway showing inhibition by Compound X.

Application Note: Western Blot Analysis of YU142670 Effects on Autophagy and the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YU142670 is a selective inhibitor of the inositol (B14025) polyphosphate 5-phosphatases OCRL1/INPP5F and OCRL2/INPP5B.[1] Inhibition of these enzymes leads to the cellular accumulation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid. This accumulation has been shown to disrupt critical cellular processes, including autophagosome-lysosome fusion and actin cytoskeleton dynamics.[1][2] Consequently, this compound serves as a valuable tool for studying the roles of OCRL1/2 and PI(4,5)P2 in these pathways. This application note provides a detailed protocol for analyzing the cellular effects of this compound treatment using Western blotting to monitor key protein markers of autophagy and actin nucleation.

Signaling Pathway of this compound Action

The inhibition of OCRL1/2 by this compound disrupts the hydrolysis of PI(4,5)P2, leading to its accumulation on endolysosomal membranes. This has two major downstream consequences. Firstly, elevated PI(4,5)P2 impairs the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway for the degradation of cellular waste.[1][3] This impairment can be monitored by observing changes in the levels of autophagy-related proteins. Secondly, PI(4,5)P2 is a key regulator of actin polymerization.[2][4] Its accumulation can lead to aberrant actin assembly, affecting processes such as endocytosis and cell motility.

YU142670_Signaling_Pathway cluster_drug Drug Action cluster_enzyme Enzyme Target cluster_lipid Lipid Substrate cluster_cellular_effects Cellular Effects This compound This compound OCRL OCRL1 / INPP5B This compound->OCRL Inhibits PIP2 PI(4,5)P2 OCRL->PIP2 Dephosphorylates PI4P PI(4)P PIP2->PI4P Autophagy Autophagosome- Lysosome Fusion PIP2->Autophagy Inhibits Actin Actin Nucleation PIP2->Actin Promotes

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocol: Western Blot Analysis

This protocol details the steps for treating a suitable cell line (e.g., human kidney proximal tubule cells or HeLa cells) with this compound and subsequently analyzing changes in protein markers by Western blot.

Materials and Reagents

  • Cell Line: Human kidney proximal tubule cells (HK-2) or other suitable cell line.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA or Bradford protein assay kit.

  • SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient gels).[5]

  • Transfer Buffer: Standard Tris-glycine buffer with methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[5]

  • Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-LC3B

    • Mouse anti-p62/SQSTM1

    • Rabbit anti-Arp2

    • Rabbit anti-GAPDH or Mouse anti-β-actin (as loading controls)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: ECL Western blotting detection reagents.

  • Imaging System: Chemiluminescence imager.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with this compound (e.g., 25 µM for 3 hr) - Include vehicle control (DMSO) B 2. Cell Lysis - Wash cells with cold PBS - Lyse cells in RIPA buffer - Collect lysate A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Denature protein samples - Load equal protein amounts - Run gel electrophoresis C->D E 5. Protein Transfer - Transfer proteins from gel to PVDF membrane D->E F 6. Immunoblotting - Block membrane - Incubate with primary antibodies (e.g., anti-LC3B, anti-p62) - Wash - Incubate with HRP-conjugated secondary antibodies E->F G 7. Detection & Analysis - Add ECL substrate - Image chemiluminescence - Quantify band intensity F->G

Figure 2: Experimental workflow for Western blot analysis.

Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 25 µM) for a specified time (e.g., 3 hours).[1]

    • Include a vehicle control group treated with an equivalent volume of DMSO.

    • Optional: Include a positive control for autophagy induction (e.g., starvation or rapamycin (B549165) treatment).

  • Cell Lysis:

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.

    • Normalize the concentration of all samples with lysis buffer.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane into an SDS-PAGE gel.[5]

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target proteins to the loading control (GAPDH or β-actin). The key metric for autophagy is the ratio of LC3-II to LC3-I or to the loading control. An accumulation of p62 is also indicative of autophagy inhibition.[6]

Data Presentation

Quantitative data from the Western blot analysis should be summarized for clear interpretation. The following table provides a template for presenting densitometry results.

Target ProteinTreatment GroupNormalized Band Intensity (Mean ± SD)Fold Change vs. Control
LC3-II / LC3-I Ratio Vehicle (DMSO)1.00 ± 0.121.0
This compound (25 µM)2.54 ± 0.282.54
p62 / GAPDH Vehicle (DMSO)1.00 ± 0.091.0
This compound (25 µM)1.89 ± 0.211.89
Arp2 / GAPDH Vehicle (DMSO)1.00 ± 0.151.0
This compound (25 µM)0.98 ± 0.110.98

Data shown are for illustrative purposes only.

This protocol provides a robust framework for utilizing Western blotting to investigate the cellular effects of the OCRL1/2 inhibitor this compound. By monitoring the established autophagy markers LC3 and p62, researchers can effectively quantify the compound's impact on autophagosome processing. Analysis of actin-related proteins such as Arp2 can further elucidate the compound's effects on cytoskeletal dynamics. The presented workflow, from cell treatment to data analysis, is designed to yield reproducible and quantifiable results, aiding in the characterization of this compound and the broader study of PI(4,5)P2 signaling.

References

Application Notes and Protocols: Enzyme Kinetics Assay for YU142670 Inhibition of OCRL1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inositol (B14025) polyphosphate 5-phosphatase OCRL1 is a critical enzyme in phosphoinositide metabolism, primarily responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) to phosphatidylinositol 4-phosphate (PtdIns4P). Dysregulation of OCRL1 activity is implicated in rare genetic disorders, including Lowe syndrome and Dent disease, which are characterized by renal dysfunction, neurological abnormalities, and congenital cataracts.[1][2] OCRL1 plays a crucial role in various cellular processes, including membrane trafficking, actin cytoskeleton remodeling, and primary cilia formation.[3][4] Its involvement in these fundamental pathways makes it a potential therapeutic target for these and other related diseases.

YU142670 has been identified as a selective inhibitor of OCRL1.[5] Understanding the kinetic parameters of this inhibition is essential for the development of targeted therapeutics. This document provides a detailed protocol for an in vitro enzyme kinetics assay to characterize the inhibition of OCRL1 by this compound. The assay is based on the colorimetric detection of inorganic phosphate (B84403) (Pi), a product of the OCRL1-catalyzed reaction, using a malachite green-based method.[6][7]

Signaling Pathway and Experimental Workflow

To understand the context of this assay, it is important to visualize the cellular role of OCRL1 and the workflow of the inhibition experiment.

OCRL1_Signaling_Pathway OCRL1 Signaling Pathway cluster_membrane Plasma Membrane / Endosome cluster_cytosol Cytosol cluster_cellular_processes Cellular Processes PtdIns4P PtdIns(4)P PIP5K PIP5K PtdIns45P2 PtdIns(4,5)P2 OCRL1 OCRL1 PtdIns45P2->OCRL1 Membrane_Trafficking Membrane Trafficking PtdIns45P2->Membrane_Trafficking Actin_Remodeling Actin Cytoskeleton Remodeling PtdIns45P2->Actin_Remodeling PIP5K->PtdIns45P2 Phosphorylation OCRL1->PtdIns4P Dephosphorylation Ciliogenesis Primary Cilia Formation OCRL1->Ciliogenesis This compound This compound This compound->OCRL1 Inhibition

Caption: OCRL1 dephosphorylates PtdIns(4,5)P₂ to regulate key cellular processes.

Inhibition_Assay_Workflow Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Recombinant OCRL1 - PtdIns(4,5)P2 Substrate - this compound Inhibitor - Malachite Green Reagent Incubate Incubate OCRL1 with varying concentrations of this compound Reagents->Incubate Add_Substrate Initiate reaction by adding PtdIns(4,5)P2 Incubate->Add_Substrate Stop_Reaction Stop reaction and develop color with Malachite Green Reagent Add_Substrate->Stop_Reaction Measure_Absorbance Measure absorbance at ~620 nm Stop_Reaction->Measure_Absorbance Calculate_Activity Calculate OCRL1 activity (% inhibition) Measure_Absorbance->Calculate_Activity Standard_Curve Generate Phosphate Standard Curve Standard_Curve->Calculate_Activity Determine_Kinetics Determine Kinetic Parameters (IC50, Ki) Calculate_Activity->Determine_Kinetics

Caption: Workflow for determining the kinetic parameters of OCRL1 inhibition.

Materials and Methods

Reagents and Materials
  • Recombinant Human OCRL1 (purified)

  • This compound (≥98% purity)

  • Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂ diC8)

  • Malachite Green Phosphate Assay Kit

  • Assay Buffer: 200 mM Tris-HCl (pH 7.4), 300 mM NaCl, 10 mM MgCl₂, 2% glycerol (B35011)

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 620 nm

  • Dimethyl sulfoxide (B87167) (DMSO)

Experimental Protocols

1. Preparation of Reagents

  • Recombinant OCRL1: Prepare a stock solution of recombinant human OCRL1 in a suitable buffer (e.g., Tris-based buffer with glycerol for stability) and store at -80°C. On the day of the assay, thaw on ice and dilute to the desired working concentration in Assay Buffer.

  • This compound Inhibitor: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in DMSO to create a range of concentrations for the inhibition assay.

  • PtdIns(4,5)P₂ Substrate: Prepare a stock solution of PtdIns(4,5)P₂ diC8 in a suitable solvent as recommended by the manufacturer (e.g., a mixture of chloroform (B151607) and methanol). For the assay, a working solution can be prepared by evaporating the solvent and resuspending the lipid in Assay Buffer with sonication or by using a DMSO-based method to ensure a homogenous solution.[8][9]

  • Malachite Green Reagent: Prepare the malachite green reagent according to the manufacturer's instructions provided in the assay kit. This reagent is typically light-sensitive and should be prepared fresh.

2. OCRL1 Inhibition Assay

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add a fixed amount of diluted recombinant OCRL1 to each well.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

    • The final DMSO concentration in all wells should be kept constant (e.g., ≤1%) to avoid effects on enzyme activity.

    • Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the PtdIns(4,5)P₂ substrate to each well.

    • The final reaction volume should be consistent across all wells.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes). The incubation time should be within the linear range of the reaction, where product formation is proportional to time.

  • Phosphate Detection:

    • Stop the reaction by adding the Malachite Green Reagent to each well.

    • Allow color to develop for 15-30 minutes at room temperature.

    • Measure the absorbance at approximately 620 nm using a microplate reader.

3. Data Analysis

  • Phosphate Standard Curve:

    • Prepare a series of phosphate standards of known concentrations using the phosphate standard provided in the assay kit.

    • Add the Malachite Green Reagent to each standard and measure the absorbance as described above.

    • Plot the absorbance values against the corresponding phosphate concentrations to generate a standard curve. This curve will be used to determine the amount of phosphate produced in the enzymatic reactions.

  • Determination of Enzyme Activity and Inhibition:

    • Convert the absorbance values from the enzymatic reactions to the amount of phosphate produced using the phosphate standard curve.

    • Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).

  • Calculation of Kinetic Parameters:

    • IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. The IC₅₀ for this compound inhibition of OCRL1 has been reported to be approximately 0.71 µM.[1]

    • Michaelis-Menten Kinetics (Km and Vmax): To determine the Michaelis constant (Km) and maximum velocity (Vmax) of OCRL1, perform the assay with varying concentrations of the PtdIns(4,5)P₂ substrate in the absence of the inhibitor. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.

    • Inhibition Constant (Ki): The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity. The relationship between IC₅₀ and Ki depends on the mechanism of inhibition. For a competitive inhibitor, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate. The specific mode of inhibition (competitive, non-competitive, or uncompetitive) for this compound on OCRL1 should be determined experimentally.

Data Presentation

The following tables summarize the expected kinetic parameters for OCRL1 and its inhibition by this compound. These values should be determined experimentally following the protocols outlined above.

Table 1: Kinetic Parameters of OCRL1

ParameterDescriptionTypical Value
Km for PtdIns(4,5)P₂ Michaelis constant; substrate concentration at which the reaction rate is half of Vmax.To be determined experimentally (µM)
Vmax Maximum initial velocity of the enzyme.To be determined experimentally (µmol/min/mg)
kcat Turnover number; the number of substrate molecules converted to product per enzyme molecule per second.To be determined experimentally (s⁻¹)
kcat/Km Catalytic efficiency of the enzyme.To be determined experimentally (M⁻¹s⁻¹)

Table 2: Inhibition of OCRL1 by this compound

ParameterDescriptionReported/Expected Value
IC₅₀ The concentration of this compound that inhibits 50% of OCRL1 activity.~0.71 µM[1]
Ki Inhibition constant; a measure of the inhibitor's binding affinity.To be determined experimentally (µM)
Mode of Inhibition The mechanism by which this compound inhibits OCRL1 (e.g., competitive, non-competitive).To be determined experimentally

Conclusion

This application note provides a comprehensive protocol for conducting an enzyme kinetics assay to study the inhibition of OCRL1 by this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data to characterize the potency and mechanism of action of this and other potential OCRL1 inhibitors. This information is invaluable for the advancement of drug discovery programs targeting Lowe syndrome, Dent disease, and other disorders associated with OCRL1 dysfunction.

References

Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive set of protocols for evaluating the cytotoxic effects of novel chemical entities, exemplified by the placeholder compound YU142670 , on various cancer cell lines. Given the absence of specific literature on this compound, this guide outlines a series of well-established assays to characterize its potential anti-cancer activity. These protocols are designed for researchers in drug discovery and development to obtain reliable and reproducible data on a compound's impact on cell viability, proliferation, membrane integrity, and the induction of programmed cell death (apoptosis).

The described methodologies include colorimetric assays for metabolic activity (MTT), enzyme-release assays for membrane integrity (LDH), and flow cytometry-based analyses for apoptosis and cell cycle distribution. The successful execution of these assays will enable the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and provide insights into the compound's mechanism of action. Adherence to the detailed protocols and proper data analysis are crucial for the accurate assessment of a compound's cytotoxic potential.

General Cell Culture and Compound Preparation

Aseptic cell culture techniques are fundamental to obtaining reliable results. All procedures should be performed in a certified biological safety cabinet.

1.1 Materials

  • Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (or test compound)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well and 6-well cell culture plates, sterile

  • Hemocytometer or automated cell counter

1.2 Cell Line Maintenance

  • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.[1]

  • To subculture, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the recommended split ratio.

1.3 Compound Preparation

  • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

  • Store the stock solution at -20°C or as recommended for the compound's stability.

  • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the overall workflow for assessing the cytotoxicity of a test compound.

G cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start culture Cell Culture & Maintenance start->culture seed Seed Cells into Plates culture->seed prepare Prepare Compound Dilutions seed->prepare treat Treat Cells with Compound prepare->treat mtt MTT Assay (Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apop Apoptosis Assay (Flow Cytometry) treat->apop cycle Cell Cycle Analysis (Flow Cytometry) treat->cycle ic50 Calculate IC50 mtt->ic50 ldh->ic50 apoptosis_quant Quantify Apoptotic Cells apop->apoptosis_quant cycle_dist Analyze Cell Cycle Distribution cycle->cycle_dist report Generate Report ic50->report apoptosis_quant->report cycle_dist->report end End report->end

Caption: Experimental workflow for assessing compound cytotoxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[2] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2]

3.1 Protocol

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

3.2 Data Presentation

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25 ± 0.08100
0.11.18 ± 0.0694.4
10.95 ± 0.0576.0
100.62 ± 0.0449.6
500.31 ± 0.0324.8
1000.15 ± 0.0212.0

Data are representative and should be replaced with experimental results.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3]

4.1 Protocol

  • Seed cells and treat with this compound as described for the MTT assay.

  • At the end of the treatment period, collect the cell culture supernatant.

  • Prepare a maximum LDH release control by lysing untreated cells with a lysis buffer.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

4.2 Data Presentation

Concentration (µM)LDH Activity (Absorbance)% Cytotoxicity
Vehicle Control0.12 ± 0.020
0.10.15 ± 0.033.4
10.28 ± 0.0418.2
100.55 ± 0.0648.9
500.89 ± 0.0887.5
1000.98 ± 0.0997.7

Data are representative and should be replaced with experimental results.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.

5.1 Protocol

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

5.2 Data Presentation

Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (IC50)45.8 ± 3.528.7 ± 2.822.3 ± 2.53.2 ± 0.6

Data are representative and should be replaced with experimental results.

5.3 Signaling Pathway for Apoptosis Induction

The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be induced by a cytotoxic compound.

G cluster_pathway Apoptosis Signaling Pathway compound This compound target Cellular Target (e.g., DNA, Kinase) compound->target stress Cellular Stress target->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis G cluster_cell_cycle Cell Cycle Arrest Logic compound This compound damage DNA Damage or Mitotic Spindle Disruption compound->damage checkpoint Checkpoint Activation (e.g., G2/M) damage->checkpoint arrest Cell Cycle Arrest checkpoint->arrest apoptosis Apoptosis arrest->apoptosis

References

Application Notes & Protocols: Measuring YU142670 Cell Permeability in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YU142670 is a selective inhibitor of the inositol (B14025) 5-phosphatases OCRL1 (INPP5F) and OCRL2 (INPP5B). By inhibiting these enzymes, this compound leads to the cellular accumulation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid. This accumulation has been shown to disrupt cellular processes such as autophagosome-lysosome fusion. Given that this compound's targets are intracellular, its ability to cross the cell membrane is a critical determinant of its efficacy in cellular models and its potential as a therapeutic agent.

These application notes provide detailed protocols for measuring the cell permeability of this compound using standard in vitro models. The data generated from these assays will enable researchers to quantify its transport across cellular barriers, predict its in vivo absorption, and understand its potential for reaching intracellular targets.

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound.

PAMPA_Workflow prep Prepare this compound Stock Solution donor Add this compound to Donor Plate prep->donor assemble Assemble Donor and Acceptor Plates donor->assemble membrane Coat Filter Plate with Lipid Solution membrane->assemble incubate Incubate Assembly assemble->incubate separate Separate Plates incubate->separate quantify Quantify this compound Concentration (LC-MS/MS) separate->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate Caco2_Workflow seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21-28 Days to Form Monolayer seed->culture teer Measure Transepithelial Electrical Resistance (TEER) culture->teer prep Prepare this compound Dosing Solution teer->prep dose_apical Add this compound to Apical Chamber (A→B) prep->dose_apical dose_basolateral Add this compound to Basolateral Chamber (B→A) prep->dose_basolateral incubate Incubate at 37°C dose_apical->incubate dose_basolateral->incubate sample Collect Samples from Receiver Chambers incubate->sample quantify Quantify this compound Concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Troubleshooting & Optimization

Technical Support Center: Troubleshooting YU142670 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the precipitation of YU142670 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated immediately upon addition to my cell culture medium. What is the cause and how can I prevent this?

A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a solvent like DMSO is introduced into an aqueous solution like cell culture media where it is less soluble.[1] To prevent this, consider the following solutions:

  • Optimize Final Concentration: The final concentration of this compound in your media may be too high. Determine the maximum soluble concentration by performing a solubility test.

  • Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C, as temperature can significantly affect compound solubility.[1][2]

  • Employ Serial Dilution: Instead of adding the concentrated DMSO stock directly to the media, perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed media, and then add this to the final volume.[1]

  • Gentle Mixing: Add the compound dropwise while gently vortexing or swirling the media to facilitate even dispersion.[1]

Q2: My this compound solution appears clear initially but forms a precipitate after some time in the incubator. What could be the reason?

A2: Delayed precipitation can be caused by several factors related to the incubator environment and media composition:

  • Temperature and pH Shifts: The incubator's CO2 environment can alter the pH of the media, which may affect the solubility of pH-sensitive compounds. Temperature fluctuations can also lead to precipitation over time.[2]

  • Interaction with Media Components: this compound might interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[2]

  • Media Evaporation: Over long-term experiments, evaporation of media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[1]

To mitigate this, ensure your incubator is properly humidified, use plates with low-evaporation lids, and minimize the time culture vessels are outside the incubator.[1]

Q3: I observed a precipitate in my this compound stock solution after thawing. What should I do?

A3: Precipitation in a frozen stock solution can occur due to the compound's poor solubility at low temperatures.[2] To resolve this, gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[2] To prevent this from recurring, it is recommended to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[2]

Q4: How can I differentiate between compound precipitation and microbial contamination?

A4: Cloudiness or turbidity in the media can indicate either precipitation or contamination.[2] The best way to distinguish between the two is to examine a sample of the media under a microscope. Chemical precipitates will often appear as crystalline or amorphous particles, while microbial contamination will be characterized by the presence of bacteria, yeast, or fungi.[2] If contamination is suspected, it is crucial to discard the culture and review your sterile techniques.[2]

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Media

This guide helps to systematically troubleshoot and resolve immediate precipitation of this compound when it is added to the cell culture medium.

Troubleshooting Workflow

start Start: this compound Precipitates Immediately in Media check_concentration Is the final concentration of this compound too high? start->check_concentration reduce_concentration Action: Reduce the final working concentration. check_concentration->reduce_concentration Yes check_media_temp Is the culture media at 37°C? check_concentration->check_media_temp No reduce_concentration->check_media_temp warm_media Action: Pre-warm media to 37°C before adding this compound. check_media_temp->warm_media No check_dilution_method Are you adding concentrated stock directly to media? check_media_temp->check_dilution_method Yes warm_media->check_dilution_method serial_dilution Action: Perform serial dilutions. Create an intermediate dilution first. check_dilution_method->serial_dilution Yes solution_clear Result: Solution is clear. Proceed with experiment. check_dilution_method->solution_clear No serial_dilution->solution_clear

Caption: Troubleshooting workflow for immediate precipitation.

Potential Causes and Solutions

Potential CauseExplanationRecommended Solution
High Final Concentration The concentration of this compound in the media surpasses its aqueous solubility limit.Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently mixing the media.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[1]Always use pre-warmed (37°C) cell culture media for dilutions.[1]
Incomplete Dissolution of Stock The this compound may not be fully dissolved in the DMSO stock solution.Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming and brief sonication.[1]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol outlines a method to determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.

Materials:

  • This compound

  • 100% DMSO

  • Complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[2]

  • Prepare Serial Dilutions:

    • Pre-warm your complete cell culture medium to 37°C.[2]

    • Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create a 2-fold serial dilution series.[2]

  • Incubation and Observation:

    • Incubate the dilutions at 37°C and 5% CO2.

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[2]

    • For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.[2]

  • Determination of Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.[2]

Data Presentation

Concentration of this compound (µM)Time 0Time 1hTime 4hTime 24h
100PrecipitatePrecipitatePrecipitatePrecipitate
50ClearClearPrecipitatePrecipitate
25ClearClearClearPrecipitate
12.5ClearClearClearClear
6.25ClearClearClearClear
Protocol 2: Preparing this compound Working Solution

This protocol provides a step-by-step guide for preparing a working solution of this compound in cell culture media to minimize precipitation.

This compound Working Solution Preparation Workflow

start Start: Prepare this compound Working Solution dissolve_stock 1. Dissolve this compound in 100% DMSO to make a concentrated stock solution. start->dissolve_stock warm_media 2. Pre-warm complete cell culture medium to 37°C. dissolve_stock->warm_media intermediate_dilution 3. Create an intermediate dilution of the DMSO stock in the pre-warmed medium. warm_media->intermediate_dilution final_dilution 4. Add the intermediate dilution to the final volume of pre-warmed medium while gently mixing. intermediate_dilution->final_dilution final_check 5. Visually inspect the final solution for any signs of precipitation. final_dilution->final_check ready_to_use Solution is clear and ready to be added to cells. final_check->ready_to_use

References

optimizing YU142670 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of YU142670 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure maximal efficacy and accurate results.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Apparent Efficacy Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit OCRL1/INPP5B in your specific cell line or experimental setup.Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 1 µM to 50 µM) and assess a downstream marker of OCRL inhibition, such as PI(4,5)P2 accumulation or a relevant phenotypic change.[1]
Inhibitor Degradation: Improper storage or handling may have led to the degradation of the this compound stock solution.This compound should be stored at -20°C or -80°C.[1] Prepare fresh dilutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles.
Low Target Expression: The cell line used may have low endogenous expression of OCRL1 and INPP5B.Confirm the expression of OCRL1 and INPP5B in your cell line using techniques like Western blotting or qPCR. Consider using a cell line with higher expression or an overexpression system.
High Cell Death or Cytotoxicity Inhibitor Concentration Too High: Excessive concentrations of this compound can lead to off-target effects and cytotoxicity.Reduce the inhibitor concentration and/or shorten the incubation time.[1] A dose-response analysis for cytotoxicity (e.g., using an MTT or LDH assay) should be performed in parallel with efficacy studies.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high.Ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1]
Inconsistent Results Between Experiments Variable Cell Conditions: Differences in cell confluency, passage number, or overall cell health can lead to variability.Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of treatment.
Inaccurate Pipetting: Errors in pipetting can lead to inconsistent inhibitor concentrations across experiments.Calibrate your pipettes regularly and use precise pipetting techniques, especially when preparing serial dilutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the inositol (B14025) polyphosphate 5-phosphatases OCRL1 and INPP5B. These enzymes are responsible for dephosphorylating phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to phosphatidylinositol 4-phosphate (PI4P). By inhibiting OCRL1 and INPP5B, this compound leads to the accumulation of PI(4,5)P2 at various cellular membranes, including endosomes and lysosomes. This accumulation can impact several cellular processes, most notably the fusion of autophagosomes with lysosomes.

Q2: What is a good starting concentration for this compound in a new cell line?

A2: For a new cell line, it is advisable to perform a dose-response experiment. Based on published studies, a concentration range of 10 µM to 50 µM has been shown to be effective in various cell types.[2] A good starting point could be 25 µM, with subsequent optimization based on the observed effects on your specific cellular phenotype or signaling pathway of interest.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For experiments, the stock solution should be freshly diluted in cell culture medium to the desired final concentration.

Q4: Does this compound have any known off-target effects?

A4: While this compound is designed to be a selective inhibitor of OCRL1 and INPP5B, like most small molecule inhibitors, off-target effects can occur, particularly at higher concentrations.[3] It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects. If unexpected phenotypes are observed, consider using a secondary method, such as siRNA-mediated knockdown of OCRL1/INPP5B, to validate the findings.

Q5: How does this compound affect autophagy?

A5: this compound inhibits the fusion of autophagosomes with lysosomes.[4] This is due to the accumulation of PI(4,5)P2 on the lysosomal membrane, which can interfere with the machinery required for the fusion process. As a result, treatment with this compound can lead to an accumulation of autophagosomes within the cell.

Q6: What is the relationship between this compound and the mTOR signaling pathway?

A6: The relationship is complex and may be indirect. While OCRL and mTOR are both involved in nutrient sensing and lysosomal function, a direct enzymatic regulation of the mTOR pathway by OCRL is not fully established. In fact, one study showed that this compound did not affect the phosphorylation of S6K, a downstream effector of mTORC1. Therefore, any observed effects on mTOR signaling upon this compound treatment may be a secondary consequence of its impact on lysosomal function and autophagy.

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound using Western Blot for a Phosphorylated Target

This protocol describes how to determine the optimal concentration of this compound by assessing its effect on the phosphorylation of a downstream target protein.

  • Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

  • Inhibitor Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time, which should be optimized based on the kinetics of your signaling pathway of interest (e.g., 1, 3, 6, or 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Perform SDS-PAGE and Western blotting with antibodies against your phosphorylated target protein and the total protein as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.

Protocol 2: Immunofluorescence Staining for PI(4,5)P2 Accumulation

This protocol outlines a method to visualize the effect of this compound on the subcellular localization of PI(4,5)P2.

  • Cell Seeding: Plate cells on glass coverslips in a multi-well plate and allow them to adhere.

  • Inhibitor Treatment: Treat the cells with the optimized concentration of this compound or a vehicle control for the desired duration.

  • Fixation: Wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize them with a buffer containing a mild detergent (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1% BSA and 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for PI(4,5)P2 diluted in the blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with the blocking solution and incubate them with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI), and image using a fluorescence or confocal microscope.

Visualizations

YU142670_Signaling_Pathway cluster_membrane Cellular Membranes cluster_autophagy Autophagy Pathway PI4P PI4P PIP5K PIP5K PI4P->PIP5K PI45P2 PI(4,5)P2 PIP5K->PI45P2 Phosphorylation OCRL OCRL1 / INPP5B PI45P2->OCRL Fusion PI45P2->Fusion Inhibits Fusion OCRL->PI4P Dephosphorylation This compound This compound This compound->OCRL Inhibition Autophagosome Autophagosome Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion Autolysosome Autolysosome (Degradation) Fusion->Autolysosome

Caption: Signaling pathway illustrating the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate treatment->incubation western Western Blot (e.g., p-AKT) incubation->western if_staining Immunofluorescence (PI(4,5)P2) incubation->if_staining viability Cell Viability Assay (e.g., MTT) incubation->viability analysis Data Analysis (Determine IC50 & Optimal Dose) western->analysis if_staining->analysis viability->analysis end End: Optimized Protocol analysis->end

Caption: Experimental workflow for optimizing this compound concentration.

References

how to address inconsistent results in YU142670 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: YU142670 Experiments

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive kinase inhibitor targeting Kinase X, a key component of the Growth Factor Receptor (GFR) signaling pathway. Dysregulation of this pathway is implicated in the progression of certain types of cancer. By binding to the ATP pocket of Kinase X, this compound blocks the downstream signaling cascade that promotes cell proliferation and survival.

Q2: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?

A2: Inconsistent IC50 values are a common issue in kinase inhibitor studies and can arise from several factors.[1][2] Key contributors include variations in ATP concentration in your assay buffer, as the inhibitory potency of ATP-competitive inhibitors is highly dependent on the concentration of ATP.[3] Other causes can be differences in enzyme and substrate concentrations, reagent purity, and even the type of affinity tag on the recombinant kinase.[1][4] It is crucial to maintain a consistent experimental setup to ensure comparability of results.[1]

Q3: Our in-vitro and cell-based assays with this compound are yielding conflicting results. Why might this be happening?

A3: Discrepancies between in-vitro (biochemical) and cell-based assays are often observed.[3][5] This can be due to several factors present in a cellular environment that are absent in a biochemical assay, such as cell membrane permeability, the presence of multiprotein complexes, and intracellular ATP concentrations which are typically much higher than those used in biochemical assays.[5][6] Additionally, off-target effects and the activation of compensatory signaling pathways within the cell can influence the outcome.[7]

Q4: We've noticed unexpected levels of cytotoxicity at concentrations where we expect this compound to be effective. What could be the reason?

A4: High cytotoxicity can be attributed to several factors. It could be an on-target effect if Kinase X is critical for cell survival. However, it could also be due to off-target kinase inhibition, where this compound is affecting other essential kinases.[7] Another possibility is compound solubility issues, where the inhibitor precipitates in the cell culture media, leading to non-specific toxic effects.[7]

Q5: How can we determine if the observed effects of this compound are due to on-target or off-target activity?

A5: A multi-faceted approach is recommended to investigate off-target effects.[8] This includes performing a kinome-wide selectivity screen to identify other kinases that this compound may inhibit.[7] Another strategy is to use a structurally different inhibitor that targets the same primary kinase; if the phenotype persists, it is more likely an on-target effect.[8] Rescue experiments, where cells are transfected with a drug-resistant mutant of the target kinase, can also help differentiate between on-target and off-target effects.[7]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values
Possible Cause Troubleshooting Step Expected Outcome
Variable ATP Concentration Standardize the ATP concentration in all assays to be equal to the Km(ATP) for Kinase X.[1][2]More consistent and comparable IC50 values across experiments.[1]
Reagent Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Check the stability of the inhibitor in your assay buffer and experimental conditions.[7]Ensures that the observed effects are due to the active compound and not its degradation products.[7]
Assay Readout Interference If using a fluorescence-based assay, check if this compound fluoresces or quenches the signal, which can lead to false positives or negatives.[4]Accurate measurement of kinase activity without compound interference.
Enzyme Quality and Concentration Use a consistent source and concentration of purified Kinase X. Ensure the enzyme is active and not aggregated.[4]Reduced variability in reaction kinetics and more reliable IC50 determination.
Issue 2: Discrepancy Between In-Vitro and Cellular Assays
Possible Cause Troubleshooting Step Expected Outcome
Cellular ATP Concentration Be aware that cellular ATP levels are high, which can reduce the apparent potency of ATP-competitive inhibitors.[3] Consider this when comparing to in-vitro data.A better understanding of why higher concentrations of this compound may be needed in cellular assays.
Off-Target Effects Perform a kinome-wide selectivity screen. Use Western blotting to check the phosphorylation status of known downstream targets of Kinase X and key proteins in related pathways.[7]Identification of unintended targets and a clearer picture of the compound's cellular mechanism of action.
Activation of Compensatory Pathways Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory signaling pathways.[7]A more complete understanding of the cellular response to this compound.
Compound Permeability and Efflux Assess the intracellular concentration of this compound to determine if it is effectively entering the cells and not being removed by efflux pumps.Correlation of intracellular compound concentration with cellular activity.

Experimental Protocols

Protocol 1: In-Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction.[9]

Materials:

  • This compound (dissolved in DMSO)

  • Purified Kinase X

  • Kinase-specific peptide substrate

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[9]

  • Reaction Setup: Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.[9]

  • Add 10 µL of a 2X kinase/substrate mixture (containing purified Kinase X and its peptide substrate in kinase assay buffer) to each well. Pre-incubate the plate at room temperature for 10 minutes.[9]

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for Kinase X.[9]

  • Incubate the plate at 30°C for 60 minutes.[9]

  • Termination of Kinase Reaction and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • Luminescence Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[9]

  • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[9]

Visualizations

Signaling Pathway

GFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR GFR Kinase X Kinase X GFR->Kinase X Activates Downstream Effector 1 Downstream Effector 1 Kinase X->Downstream Effector 1 Phosphorylates Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Activates Transcription Factor Transcription Factor Downstream Effector 2->Transcription Factor Translocates to Nucleus This compound This compound This compound->Kinase X Inhibits Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Growth Factor Growth Factor Growth Factor->GFR Binds

Caption: this compound inhibits Kinase X in the GFR signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In-Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis and Interpretation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Compare_Results Compare In-Vitro and Cellular Potency IC50_Determination->Compare_Results Cell_Treatment Treat Cancer Cell Lines with this compound Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Proliferation_Assay Western_Blot Western Blot for Phospho-Kinase X Cell_Treatment->Western_Blot Proliferation_Assay->Compare_Results Western_Blot->Compare_Results Off_Target_Analysis Off-Target Analysis (if results differ) Compare_Results->Off_Target_Analysis

Caption: Workflow for characterizing this compound activity.

References

identifying and minimizing YU142670 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YU142670. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for identifying and minimizing potential off-target effects of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

A1: this compound is a selective small molecule inhibitor. Its primary targets are OCRL1 (also known as INPP5F) and INPP5B (also known as OCRL2), which are inositol (B14025) polyphosphate 5-phosphatases.[1] this compound targets the catalytic domain of these enzymes.

Q2: What is the known mechanism of action for this compound?

A2: By inhibiting OCRL1 and INPP5B, this compound prevents the dephosphorylation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). This leads to an accumulation of cellular PI(4,5)P₂. This accumulation has been shown to increase actin nucleation at the plasma membrane and cause defects in autophagosome-lysosome fusion.

Q3: What is the known selectivity profile of this compound?

A3: this compound has been shown to be selective for OCRL1 and INPP5B. Specific testing has demonstrated that it does not affect the activity of several other phosphatases and related enzymes, including INPP5A, INPP5E, PTEN, SHP1, shrimp alkaline phosphatase, sphingomyelinase, or SYNJ1. A comprehensive off-target profile across the entire proteome is not publicly available.

Q4: What are potential, unconfirmed off-target effects I should be aware of?

A4: While this compound has a defined selectivity profile, like any small molecule inhibitor, it has the potential for off-target interactions.[2] Potential off-targets could include other inositol phosphatases not on the tested panel or proteins with structurally similar substrate-binding pockets. It is crucial to experimentally verify that the observed phenotype in your system is a direct result of OCRL1/INPP5B inhibition.

Data Presentation

Table 1: On-Target Potency of this compound

This table summarizes the known inhibitory concentrations (IC₅₀) of this compound against its primary targets.

TargetIC₅₀ (μM)Substrate Used in Assay
OCRL1/INPP5F0.71PI(4,5)P₂
INPP5B/OCRL20.53PI(3)P
INPP5B/OCRL21.78PI(4,5)P₂
Data sourced from Sigma-Aldrich product information.
Table 2: Example Template for Off-Target Kinase Profiling Results

This table is a template for researchers to organize results from a broad kinase panel screening to identify potential off-target effects.

Kinase Target% Inhibition @ 10 μM this compoundIC₅₀ (μM) if % Inhibition > 50%
Kinase A85%1.2
Kinase B15%> 10
Kinase C92%0.8
.........

Signaling Pathway

The primary targets of this compound, OCRL1 and INPP5B, are critical regulators of phosphoinositide metabolism, which in turn controls numerous cellular processes.

cluster_0 Phosphoinositide Metabolism cluster_1 This compound Inhibition cluster_2 Downstream Cellular Processes PI4P PI(4)P PIP5K PIP5K PI4P->PIP5K Substrate PI45P2 PI(4,5)P₂ PIP5K->PI45P2 Product OCRL OCRL1 / INPP5B PI45P2->OCRL Substrate Actin Actin Cytoskeleton (Polymerization, Ruffling) PI45P2->Actin Regulates Vesicle Membrane Trafficking (Endocytosis, Autophagy) PI45P2->Vesicle Regulates Signaling Cell Signaling (BCR, Ciliogenesis) PI45P2->Signaling Regulates This compound This compound This compound->OCRL OCRL->PI4P Product

Caption: Simplified signaling pathway of OCRL1/INPP5B and the inhibitory action of this compound.

Troubleshooting Guides

Issue: My experimental results are inconsistent with known functions of OCRL1/INPP5B.

This guide provides a workflow to determine if the observed phenotype is due to an off-target effect.

start Unexpected Phenotype Observed with this compound q1 Is the effect dose-dependent? start->q1 a1_yes Yes q1->a1_yes a1_no No (Possible artifact, check experimental setup) q1->a1_no q2 Use a structurally unrelated OCRL1/INPP5B inhibitor. Does it replicate the phenotype? a1_yes->q2 a2_yes Yes (Likely on-target effect) q2->a2_yes a2_no No q2->a2_no q3 Use a rescue experiment: Overexpress OCRL1/INPP5B. Is the phenotype reversed? a2_no->q3 a3_yes Yes (Confirms on-target effect) q3->a3_yes a3_no No q3->a3_no conclusion Phenotype is likely due to an off-target effect of this compound. Proceed to off-target identification. a3_no->conclusion

Caption: A logical workflow for investigating whether an observed phenotype is an on-target or off-target effect.

Q: How can I proactively minimize off-target effects in my experimental design?

A: Several strategies can be implemented to reduce the likelihood of off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to find the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[2]

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control, if available. This helps ensure that the observed effects are not due to the chemical scaffold itself.[2]

  • Orthogonal Approaches: Confirm your findings using non-pharmacological methods, such as siRNA or CRISPR-mediated knockdown/knockout of OCRL1 and INPP5B. A similar phenotype between chemical inhibition and genetic perturbation strengthens the evidence for an on-target effect.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify that this compound binds to its target proteins inside intact cells. The principle is that a ligand-bound protein is more resistant to thermal denaturation.[3][4][5]

step1 1. Cell Treatment Treat cells with this compound or vehicle control (DMSO). step2 2. Heat Challenge Aliquot cells and heat across a range of temperatures (e.g., 40-70°C). step1->step2 step3 3. Cell Lysis & Separation Lyse cells and centrifuge to separate soluble proteins (supernatant) from aggregated proteins (pellet). step2->step3 step4 4. Protein Analysis Quantify soluble OCRL1/INPP5B in the supernatant via Western Blot or Mass Spectrometry. step3->step4 step5 5. Data Interpretation A shift in the melting curve for This compound-treated cells indicates target engagement. step4->step5

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Grow cells to 80-90% confluency. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[3]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes at various temperatures (e.g., in 2-3°C increments from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[3]

  • Lysis: Lyse the cells using freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[3]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[3]

  • Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, and analyze the amount of soluble OCRL1 and/or INPP5B at each temperature point by Western Blot. A shift to higher temperature stability in the this compound-treated samples confirms target engagement.[5]

Protocol 2: Affinity-Based Protein Profiling for Off-Target Identification

This chemical proteomics approach aims to identify proteins that directly bind to this compound.[6][7] It requires synthesizing a modified version of this compound that can be immobilized on beads.

step1 1. Probe Synthesis Synthesize this compound analog immobilized on affinity beads. step2 2. Lysate Incubation Incubate cell lysate with the This compound-beads. step1->step2 step3 3. Protein Pulldown & Wash Wash beads to remove non-specifically bound proteins. step2->step3 step4 4. Elution & Digestion Elute bound proteins and digest them into peptides with trypsin. step3->step4 step5 5. LC-MS/MS Analysis Identify eluted proteins using Liquid Chromatography-Mass Spectrometry. step4->step5 step6 6. Target Identification Proteins enriched compared to control beads are potential off-targets. step5->step6

Caption: Workflow for identifying off-targets using affinity-based protein profiling.

Methodology:

  • Probe Preparation: Synthesize an analog of this compound with a linker arm that can be covalently attached to a solid support like agarose (B213101) or magnetic beads.[7]

  • Cell Lysis: Prepare a native protein lysate from the cells or tissue of interest.

  • Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads. As a control, incubate lysate with unconjugated beads. For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the beads.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, and identify the protein bands by mass spectrometry (LC-MS/MS). Proteins that are present in the this compound-bead pulldown but absent or significantly reduced in the control and competition samples are potential off-targets.[7]

Protocol 3: In Vitro Kinase Profiling

This is a broad screening method to determine if this compound inhibits any protein kinases, a common source of off-target effects for many small molecules.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC₅₀ determination.[8]

  • Assay Plate Preparation: In a multi-well plate (e.g., 96- or 384-well), add the components for the kinase reaction. This typically includes a recombinant kinase from a broad panel, a specific substrate for that kinase, and ATP.[8][9]

  • Compound Addition: Add the diluted this compound or a vehicle control to the wells.

  • Kinase Reaction: Initiate the reaction and incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[8]

  • Detection: Stop the reaction and measure kinase activity. Common methods include detecting the amount of ADP produced (e.g., ADP-Glo™ assay) or measuring the incorporation of radiolabeled phosphate (B84403) ([³²P]-ATP) onto the substrate.[8][10]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control. For any kinases showing significant inhibition, determine the IC₅₀ value by fitting the data to a dose-response curve.[8]

References

Technical Support Center: Managing YU142670 Stability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A-Z Index

Overview

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of YU142670 in long-term cell culture experiments. This compound is a selective inhibitor of the inositol (B14025) 5-phosphatases OCRL1 and INPP5B, which leads to the accumulation of cellular phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This accumulation can disrupt autophagosome-lysosome fusion, a critical cellular process.[1]

Given its mechanism, maintaining the stability and consistent activity of this compound over extended periods is crucial for reproducible and reliable experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound is a powder that is soluble in DMSO.[1] For optimal stability, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[2][3] To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in polypropylene (B1209903) tubes or amber glass vials.[4][5] Store these aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[5] When thawing, bring the solution to room temperature slowly and vortex gently to ensure it is fully dissolved before use.[4]

Q2: What is the recommended final concentration of DMSO in my cell culture medium?

A2: The final concentration of DMSO in the culture medium should be kept as low as possible, as it can be toxic to cells.[3] For most cell lines, a final DMSO concentration of less than 0.5% is recommended.[2] However, sensitive cell lines may require concentrations below 0.1%.[5] It is critical to include a vehicle control (media with the same final DMSO concentration as your experimental samples) in all experiments to account for any solvent-induced effects.[5]

Q3: My this compound solution has changed color. Can I still use it?

A3: A color change in your stock or working solution often indicates chemical degradation or oxidation.[4] This can be caused by exposure to light, air, or impurities in the solvent.[4] It is strongly advised not to use a solution that has changed color, as the altered compound may have different activity or increased toxicity. Prepare a fresh stock solution from the powder.

Q4: I observe precipitation when I dilute my this compound stock solution into the aqueous cell culture medium. What should I do?

A4: Precipitation indicates that the compound has exceeded its aqueous solubility limit. To address this, you can try several approaches:

  • Lower the final concentration: The most straightforward solution is to use a lower working concentration of this compound.

  • Optimize the dilution process: Add the DMSO stock solution to the medium drop-by-drop while vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations that can trigger precipitation.

  • Adjust medium pH: The solubility of some compounds can be pH-dependent.[4] Ensure your culture medium is at the correct physiological pH.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term experiments with this compound.

Issue 1: Diminished or Inconsistent Inhibitory Effect Over Time

Question: I'm observing a loss of this compound's expected effect (e.g., autophagosome accumulation) in my cell culture after several days. What could be the cause?

Possible CauseSuggested Solution
Compound Degradation in Media This compound may be unstable in the aqueous, 37°C environment of the cell culture medium. Components in the media or serum could react with the compound.[6] Solution: Perform a stability study of this compound in your specific culture medium (see Experimental Protocol 1). For long-term cultures, consider refreshing the media with a freshly diluted inhibitor every 24-48 hours to maintain a consistent effective concentration.[2]
Cellular Metabolism Cells may metabolize this compound over time, converting it into inactive forms and reducing its intracellular concentration. Solution: Measure the intracellular concentration of this compound over time using LC-MS/MS, if available. If metabolism is suspected, a media refreshment schedule is the most practical approach to counteract this effect.
Development of Cellular Resistance In long-term cultures, cells may adapt to the presence of the inhibitor by upregulating compensatory signaling pathways or increasing drug efflux through membrane transporters. Solution: Analyze key downstream markers of the PI(4,5)P2 pathway to confirm target engagement. If the target is still inhibited but the phenotype is lost, investigate potential resistance mechanisms. Consider intermittent dosing schedules if continuous exposure is not required.
Binding to Plasticware or Serum Proteins Hydrophobic compounds can adsorb to the surface of plastic culture vessels or bind to proteins in fetal bovine serum (FBS), reducing the bioavailable concentration.[7] Solution: Use low-protein-binding plates and labware.[6] Assess the effect of serum by comparing compound efficacy in media with and without FBS. If serum binding is significant, you may need to adjust the working concentration accordingly.
Issue 2: High Levels of Cell Death or Unexplained Cytotoxicity

Question: My cells are showing signs of stress or dying at concentrations where I expect to see specific inhibition. How can I troubleshoot this?

Possible CauseSuggested Solution
Off-Target Toxicity At higher concentrations, this compound may inhibit other cellular targets, leading to non-specific cytotoxicity.[3] Solution: Perform a detailed dose-response experiment to determine the optimal therapeutic window—the concentration range that effectively inhibits OCRL1/INPP5B without causing significant cell death.[3] Always use the lowest effective concentration.
Solvent Toxicity The concentration of the DMSO solvent, not the inhibitor itself, may be toxic to your cells.[3] Solution: Ensure the final DMSO concentration is within the tolerated range for your specific cell line (typically <0.5%).[2] Run a vehicle-only control with the highest concentration of DMSO used in the experiment to isolate its effect.[3]
Compound Degradation into Toxic Byproducts Over time, this compound might degrade into products that are more toxic than the parent compound. Solution: Prepare fresh working solutions for each experiment from a validated, frozen stock.[3] Do not store the inhibitor diluted in culture media for extended periods.[3]
Cumulative Stress Long-term inhibition of a critical process like autophagosome-lysosome fusion can lead to cumulative cellular stress and eventual cell death. Solution: Monitor cell health and viability at multiple time points. It may be that the desired phenotype is observable before significant cytotoxicity occurs. Consider reducing the duration of the experiment if possible.

Data Presentation

Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C

This table illustrates how to present data from a stability assay. The percentage of intact this compound remaining is determined by comparing its concentration at each time point to the concentration at Time 0, as measured by HPLC-MS.

Time (Hours)% this compound Remaining (Medium + 10% FBS)% this compound Remaining (Serum-Free Medium)
0100%100%
894%91%
2478%72%
4855%48%
7234%29%

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the rate at which this compound degrades in a specific cell culture medium under standard incubation conditions (37°C, 5% CO₂).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM), with and without 10% FBS

  • Incubator (37°C, 5% CO₂)

  • Sterile, low-protein-binding microcentrifuge tubes

  • HPLC-MS system for analysis

Procedure:

  • Prepare Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Dilute this stock into pre-warmed cell culture medium (with and without FBS) to a final working concentration (e.g., 10 µM).[6]

  • Time Point 0: Immediately after dilution, take an aliquot of the medium containing this compound. This is your T=0 sample. Process it immediately as described in step 5.

  • Incubation: Place the tubes containing the remaining medium in the cell culture incubator.

  • Sample Collection: At designated time points (e.g., 2, 8, 24, 48, and 72 hours), collect aliquots from each tube.

  • Sample Processing: To stop degradation and prepare for analysis, mix the collected aliquot with an equal volume of cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet debris.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the concentration of intact this compound using a validated HPLC-MS method.[7]

  • Data Calculation: Calculate the percentage of this compound remaining at each time point by normalizing the HPLC peak area to the average peak area at T=0.[6] % Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound OCRL1 OCRL1 / INPP5B (Phosphatase) This compound->OCRL1 inhibits PIP2 PI(4,5)P2 OCRL1->PIP2 dephosphorylates PI4P PI4P OCRL1->PI4P to Autophagy Autophagosome- Lysosome Fusion PIP2->Autophagy negatively regulates

Caption: Simplified signaling pathway showing this compound inhibition of OCRL1/INPP5B.

G cluster_1 Experimental Workflow: Compound Stability Assay A 1. Prepare this compound in Culture Medium B 2. Collect T=0 Sample (Process Immediately) A->B C 3. Incubate Medium at 37°C A->C E 5. Quench & Process (e.g., Acetonitrile) B->E D 4. Collect Samples at Time Points (t) C->D D->E F 6. Analyze by HPLC-MS E->F G 7. Calculate % Remaining vs. T=0 F->G

Caption: Workflow for assessing the stability of this compound in cell culture media.

G cluster_2 Troubleshooting Logic: Loss of Efficacy Start Loss of Phenotypic Effect Observed Over Time Check1 Is Media Refreshed with Fresh Compound? Start->Check1 Action1 Implement Media Refreshment (every 24-48h) Check1->Action1 No Check2 Is Target Still Inhibited? (e.g., check downstream markers) Check1->Check2 Yes End Problem Resolved Action1->End Action2 Perform Stability Assay (Protocol 1) Check2->Action2 No Check3 Investigate Cellular Resistance (e.g., compensatory pathways) Check2->Check3 Yes

Caption: Decision flowchart for troubleshooting loss of this compound efficacy.

References

optimizing incubation time for YU142670 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the incubation time for YU142670 treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of OCRL1/INPP5F and OCRL2/INPP5B. These enzymes are 5-phosphatases that hydrolyze phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). By inhibiting these enzymes, this compound treatment leads to an accumulation of PI(4,5)P2 at the plasma membrane and other cellular compartments.

Q2: What are the expected downstream cellular effects of this compound treatment?

A2: The primary effect is the accumulation of PI(4,5)P2. This can lead to several downstream effects, including:

  • Increased actin nucleation and membrane ruffling.

  • Defects in autophagosome-lysosome fusion, leading to an accumulation of autophagosomes.

  • Potential alterations in mTORC1 signaling, although some studies show no direct effect on the phosphorylation of S6K.[1]

Q3: What is a good starting concentration and incubation time for this compound?

A3: Based on published data, a reasonable starting point is between 25 µM to 50 µM. For observing changes in PI(4,5)P2 levels and actin dynamics, an incubation time of 1 hour has been shown to be effective. For observing effects on autophagy, such as autophagosome accumulation, a longer incubation of 3 hours has been used. However, the optimal concentration and incubation time will be cell-type and endpoint-specific.

Q4: How can I determine the optimal incubation time for my specific experiment?

A4: The optimal incubation time depends on the specific cellular process you are investigating. We recommend performing a time-course experiment. A general guideline is to start with shorter time points for signaling events and longer time points for processes like autophagy or changes in protein expression.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect after treatment Incubation time is too short.Increase the incubation time. For signaling events, try a time course from 30 minutes to 4 hours. For autophagy, extend the time course up to 24 hours.
Drug concentration is too low.Perform a dose-response experiment with concentrations ranging from 1 µM to 100 µM.
Cell density is not optimal.Ensure cells are in a logarithmic growth phase and are not overly confluent.
Improper drug preparation or storage.This compound is soluble in DMSO. Prepare fresh dilutions from a stock solution for each experiment. Store the stock solution at 2-8°C.
High cell toxicity observed Incubation time is too long.Reduce the incubation time. Perform a cytotoxicity assay to determine the toxic threshold for your cell line.
Drug concentration is too high.Lower the concentration of this compound.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in your culture medium is low (typically <0.5%).
Variability between experiments Inconsistent cell passage number.Use cells within a consistent and low passage number range.
Inconsistent incubation conditions.Maintain consistent temperature, CO2 levels, and humidity in your incubator.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method to determine the optimal incubation time for this compound treatment by measuring the accumulation of PI(4,5)P2.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to your desired final concentration (e.g., 25 µM).

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate at 37°C and 5% CO2 for various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 16 hr, 24 hr).

  • PI(4,5)P2 Measurement: At each time point, fix and permeabilize the cells. Stain with a specific antibody against PI(4,5)P2 or use a fluorescently tagged PI(4,5)P2-binding protein probe.

  • Data Analysis: Quantify the fluorescence intensity per cell. Plot the mean fluorescence intensity against time to determine the point of maximal PI(4,5)P2 accumulation.

Protocol 2: Autophagosome Accumulation Assay

This protocol describes how to measure the effect of this compound on autophagic flux.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound (e.g., 25 µM) for a range of incubation times (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control. For a positive control of autophagosome accumulation, you can use a lysosomal inhibitor like Bafilomycin A1.

  • Immunofluorescence: Fix, permeabilize, and block the cells. Incubate with an antibody against LC3B, a marker for autophagosomes.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3B puncta per cell. An increase in LC3B puncta indicates an accumulation of autophagosomes.

Data Presentation

Table 1: Example Time-Course Data for PI(4,5)P2 Accumulation
Incubation TimeMean PI(4,5)P2 Fluorescence Intensity (Arbitrary Units)Standard Deviation
0 min1005
15 min1208
30 min15012
1 hr18015
2 hr17514
4 hr16011
8 hr1309
16 hr1106
24 hr1055
Table 2: Example Data for Autophagosome Accumulation
Incubation TimeAverage Number of LC3B Puncta per CellStandard Deviation
0 hr51.2
2 hr82.1
4 hr153.5
8 hr254.8
16 hr224.1
24 hr183.2

Visualizations

YU142670_Signaling_Pathway cluster_membrane Plasma Membrane PI(4,5)P2 PI(4,5)P2 Actin Nucleation Actin Nucleation PI(4,5)P2->Actin Nucleation promotes Autophagosome-Lysosome Fusion Autophagosome-Lysosome Fusion PI(4,5)P2->Autophagosome-Lysosome Fusion inhibits PI4P PI4P This compound This compound OCRL1/INPP5B OCRL1/INPP5B This compound->OCRL1/INPP5B OCRL1/INPP5B->PI(4,5)P2 dephosphorylates Autophagosome Accumulation Autophagosome Accumulation Autophagosome-Lysosome Fusion->Autophagosome Accumulation experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells C Treat Cells with this compound (Time-Course or Dose-Response) A->C B Prepare this compound B->C D Endpoint Assay (e.g., PI(4,5)P2 quantification) C->D E Cytotoxicity Assay C->E F Autophagy Assay C->F G Data Analysis & Optimization D->G E->G F->G troubleshooting_logic Start Experiment Start Q1 Observe Expected Effect? Start->Q1 Success Experiment Successful Q1->Success Yes Troubleshoot Troubleshoot Q1->Troubleshoot No CheckConc Adjust Concentration Troubleshoot->CheckConc CheckTime Adjust Incubation Time Troubleshoot->CheckTime CheckTox Assess Cytotoxicity Troubleshoot->CheckTox CheckConc->Start CheckTime->Start CheckTox->Start

References

dealing with YU142670-induced cellular stress in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YU142670-induced cellular stress experiments. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating challenges during their experimental workflows.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

  • Q1: How should I dissolve and store this compound?

    • A: this compound is a powder that can be white to light brown. For experimental use, it should be dissolved in dimethyl sulfoxide (B87167) (DMSO). A stock solution of 2 mg/mL can be prepared, and warming the solution may be necessary for it to become clear. Store the stock solution at 2-8°C for short-term use, and for long-term storage, it is advisable to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Q2: I'm observing precipitation of this compound in my cell culture media. What should I do?

    • A: Precipitation can occur if the final concentration of DMSO is too high or if the compound's solubility limit is exceeded in the aqueous media. Ensure the final DMSO concentration in your culture media is low (typically ≤ 0.1%) to avoid solvent toxicity. When diluting the stock solution, add it to the media with vigorous vortexing or mixing to ensure rapid and even dispersion. If precipitation persists, consider preparing a fresh, lower-concentration stock solution.

  • Q3: What is the recommended working concentration for this compound?

    • A: The optimal working concentration is cell-type dependent and should be determined empirically through a dose-response experiment. Published data indicates that this compound has been used at concentrations ranging from 25 µM to 50 µM to induce cellular effects. It is recommended to perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration for your specific cell line.

Experimental Design

  • Q4: What are the expected cellular effects of this compound treatment?

    • A: this compound is a selective inhibitor of OCRL1/INPP5F and OCRL2/INPP5B, which leads to an accumulation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) at the plasma membrane. This can result in upregulated actin nucleation, membrane ruffling, and an accumulation of autophagosomes due to defects in autophagosome-lysosome fusion.

  • Q5: Should I be concerned about off-target effects of this compound?

    • A: While this compound is described as a selective inhibitor, it is important to acknowledge that small molecules can have off-target effects[1]. To control for this, consider including a rescue experiment, using a secondary inhibitor with a similar target, or employing genetic approaches like siRNA-mediated knockdown of OCRL1 to validate that the observed phenotype is target-specific.

  • Q6: What control groups should I include in my experiments?

    • A: A comprehensive experimental design should include the following controls:

      • Untreated Control: Cells cultured in media without any treatment.

      • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound. This is crucial to account for any effects of the solvent.

      • Positive Control: A known inducer of the cellular stress pathway you are investigating (e.g., tunicamycin (B1663573) for ER stress, H₂O₂ for oxidative stress).

      • Negative Control (Optional): A structurally similar but inactive compound, if available.

Troubleshooting Guides

Unexpected Cellular Responses

  • Problem 1: High levels of cell death are observed at the intended working concentration.

    • Possible Cause: The cell line being used may be particularly sensitive to this compound or the DMSO concentration.

    • Troubleshooting Steps:

      • Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line using a viability assay like MTT or trypan blue exclusion.

      • Lower DMSO Concentration: Ensure the final DMSO concentration is below cytotoxic levels (generally <0.1%).

      • Reduce Treatment Duration: A shorter exposure to this compound may be sufficient to induce the desired cellular stress without causing excessive cell death.

  • Problem 2: No significant cellular stress response is detected.

    • Possible Cause: The concentration of this compound may be too low, the treatment duration too short, or the assay used may not be sensitive enough.

    • Troubleshooting Steps:

      • Increase Concentration and/or Duration: Titrate the concentration of this compound upwards and/or extend the treatment time.

      • Verify Compound Activity: Ensure the compound has not degraded. Use a fresh stock solution.

      • Use a More Sensitive Assay: For example, if you are not seeing changes in ROS levels with a general dye, try a more specific probe or measure downstream markers of oxidative stress.

      • Confirm Target Expression: Verify that your cell line expresses the target proteins OCRL1 and INPP5B at sufficient levels.

Assay-Specific Issues

  • Problem 3: High background or inconsistent results in the ROS assay.

    • Possible Cause: Autofluorescence of the compound, improper handling of the fluorescent probe, or variability in cell health.

    • Troubleshooting Steps:

      • Check for Compound Autofluorescence: Before staining, measure the fluorescence of cells treated with this compound alone at the excitation/emission wavelengths of your ROS probe.

      • Protect Probe from Light: Fluorescent probes for ROS are often light-sensitive. Minimize their exposure to light during preparation and incubation.

      • Optimize Probe Concentration and Incubation Time: Titrate the concentration of the ROS probe and the incubation time to maximize signal-to-noise ratio.

      • Ensure Consistent Cell Seeding and Health: Plate cells at a consistent density and ensure they are healthy and in the logarithmic growth phase before treatment.

Quantitative Data Summary

ParameterThis compoundReference
IC50 (OCRL1/INPP5F) 0.71 µM
IC50 (OCRL2/INPP5B) 0.53 µM and 1.78 µM
Solubility in DMSO 2 mg/mL (may require warming)
Storage Temperature 2-8°C
Molecular Weight 203.22 g/mol

Experimental Protocols

Protocol 1: Assessment of Oxidative Stress using DCFDA

This protocol describes the measurement of intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the desired concentrations of this compound (and controls) for the specified duration.

  • Probe Loading: Remove the treatment media and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 10 µM H₂DCFDA in serum-free media for 30 minutes at 37°C in the dark.

  • Washing: Remove the H₂DCFDA solution and wash the cells twice with pre-warmed PBS to remove any excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Protocol 2: Western Blotting for ER Stress Markers

This protocol outlines the detection of key endoplasmic reticulum (ER) stress markers by western blotting.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-IRE1α) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.

Visualizations

YU142670_Signaling_Pathway This compound This compound OCRL OCRL1 / INPP5B This compound->OCRL Inhibition PIP2 PI(4,5)P2 OCRL->PIP2 Dephosphorylates Actin Actin Nucleation & Ruffling PIP2->Actin Promotes Autophagy Autophagosome- Lysosome Fusion PIP2->Autophagy Inhibits Autophagosome Autophagosome Accumulation Autophagy->Autophagosome

Caption: Mechanism of this compound action on cellular pathways.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture YU142670_Prep 2. This compound Preparation Cell_Culture->YU142670_Prep Dose_Response 3. Dose-Response Assay YU142670_Prep->Dose_Response Treatment 4. This compound Treatment Dose_Response->Treatment Stress_Assay 5a. Cellular Stress Assay (e.g., ROS, ER Stress) Treatment->Stress_Assay Viability_Assay 5b. Viability Assay (e.g., MTT) Treatment->Viability_Assay Troubleshooting_Logic Start Unexpected Result High_Cell_Death High Cell Death? Start->High_Cell_Death No_Response No Response? Start->No_Response Check_Dose Check Dose & Duration High_Cell_Death->Check_Dose Yes Check_Compound Verify Compound Activity No_Response->Check_Compound Yes Check_DMSO Check DMSO Concentration Check_Dose->Check_DMSO Check_Assay Optimize Assay Check_Compound->Check_Assay

References

Validation & Comparative

YU142670: A Potent and Selective Inhibitor of the Inositol 5-Phosphatases OCRL and INPP5B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, YU142670 has emerged as a valuable chemical probe for studying the roles of the inositol (B14025) 5-phosphatases OCRL and INPP5B. This guide provides a comprehensive overview of this compound's selectivity profile, the experimental protocols used for its characterization, and its impact on relevant signaling pathways.

This compound demonstrates high selectivity for the closely related inositol 5-phosphatases OCRL (Oculocerebrorenal syndrome of Lowe) and INPP5B (Inositol polyphosphate-5-phosphatase B). This specificity allows for the targeted investigation of the cellular functions of these enzymes, which are crucial in regulating the levels of phosphoinositides, key signaling molecules in various cellular processes.

Selectivity Profile of this compound

The inhibitory activity of this compound has been quantitatively assessed against a panel of inositol 5-phosphatases. The data, summarized in the table below, clearly indicates a strong preference for OCRL and INPP5B over other members of the enzyme family.

EnzymeSubstrateIC50 (µM)Assay Method
OCRL diC16 PI(4,5)P20.71Malachite Green Assay
INPP5B diC16 PI(4,5)P21.78Malachite Green Assay
SHIP2 Not specifiedNo activityCompetitive FP Assay
INPP5E Not specifiedNo activityCompetitive FP Assay
INPP5A Not specifiedNo activityCompetitive FP Assay

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. "No activity" indicates that the compound did not show significant inhibition at the tested concentrations.

Experimental Protocols

The determination of this compound's selectivity and potency relies on robust in vitro enzyme assays. The following are detailed methodologies for the key experiments cited.

Malachite Green Assay for Inositol 5-Phosphatase Activity

This colorimetric assay quantifies the release of inorganic phosphate (B84403) from the phosphatase substrate.

Principle: The enzyme reaction is terminated, and a solution of malachite green and ammonium (B1175870) molybdate (B1676688) is added. The liberated phosphate forms a complex with the molybdate, which is then detected by the malachite green dye, resulting in a colored product that can be measured spectrophotometrically.

Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinant inositol 5-phosphatase enzymes (OCRL, INPP5B, etc.) are purified and diluted to a working concentration in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM MgCl2, 1 mM DTT).

    • The substrate, diC16 PI(4,5)P2, is prepared as a liposomal suspension in the assay buffer.

  • Assay Procedure:

    • The assay is typically performed in a 96-well or 384-well plate format.

    • To each well, add the respective enzyme and this compound at various concentrations.

    • Initiate the reaction by adding the diC16 PI(4,5)P2 substrate.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the malachite green reagent.

    • Allow color to develop for 15-30 minutes at room temperature.

    • Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

  • Data Analysis:

    • A standard curve is generated using known concentrations of inorganic phosphate.

    • The amount of phosphate released in each reaction is calculated from the standard curve.

    • IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Competitive Fluorescence Polarization (FP) Assay

This assay is a high-throughput method used to screen for inhibitors of inositol 5-phosphatases.

Principle: The assay measures the change in the polarization of fluorescently labeled phosphoinositide probe. A specific phosphoinositide-binding protein domain (e.g., the PH domain of TAPP1 which binds to PI(3,4)P2) is used as a detector. The product of the phosphatase reaction (e.g., PI(3,4)P2 from the dephosphorylation of PI(3,4,5)P3) competes with a fluorescently labeled PI(3,4)P2 probe for binding to the detector protein. This competition leads to a decrease in the fluorescence polarization signal.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT).

    • Dilute the inositol 5-phosphatase enzyme to its working concentration in the reaction buffer.

    • Prepare the substrate, such as diC8 PI(3,4,5)P3, in the reaction buffer.

    • Prepare a detection mix containing the GST-tagged TAPP1 PH domain and a fluorescently labeled PI(3,4)P2 probe (e.g., BODIPY-TMR-PI(3,4)P2).

  • Assay Procedure:

    • In a 384-well plate, add the enzyme and various concentrations of this compound.

    • Add the substrate to initiate the enzymatic reaction.

    • Incubate at room temperature for a set time (e.g., 60 minutes).

    • Stop the reaction and initiate detection by adding the detection mix.

    • Incubate for a further 60 minutes to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The decrease in fluorescence polarization is proportional to the amount of product formed.

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • IC50 values are determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of inositol 5-phosphatases in phosphoinositide signaling and the general workflow for identifying and characterizing inhibitors like this compound.

PI_Metabolism PI PI PIK PI4K/PI5K PI->PIK PI4P PI(4)P PI4P->PIK PI45P2 PI(4,5)P2 Actin Actin Cytoskeleton Modulation PI45P2->Actin PI3K PI3K PI45P2->PI3K PLC PLC PI45P2->PLC Inositol_5_Phosphatase Inositol 5-Phosphatase (e.g., OCRL, INPP5B) PI45P2->Inositol_5_Phosphatase PI345P3 PI(3,4,5)P3 PI345P3->Inositol_5_Phosphatase PI34P2 PI(3,4)P2 DAG_IP3 DAG + IP3 PIK->PI4P PIK->PI45P2 PI3K->PI345P3 PLC->DAG_IP3 Inositol_5_Phosphatase->PI4P Inositol_5_Phosphatase->PI34P2 This compound This compound This compound->Inositol_5_Phosphatase

Caption: PI(4,5)P2 Metabolism and the Action of this compound.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays HTS High-Throughput Screening (e.g., FP Assay) Hit_Validation Hit Validation (e.g., Malachite Green Assay) HTS->Hit_Validation Selectivity Selectivity Profiling (Panel of Phosphatases) Hit_Validation->Selectivity IC50 IC50 Determination Selectivity->IC50 Cell_Permeability Cell Permeability & Toxicity IC50->Cell_Permeability Target_Engagement Target Engagement (e.g., PI(4,5)P2 levels) Cell_Permeability->Target_Engagement Phenotypic_Assay Phenotypic Assays (e.g., Actin Dynamics) Target_Engagement->Phenotypic_Assay

Caption: General Workflow for Inhibitor Characterization.

Validating YU142670's Impact on PI(4,5)P2 Levels: A Comparative Guide Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YU142670's efficacy in modulating phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) levels against other alternatives, supported by established experimental protocols for mass spectrometry-based validation.

This compound has emerged as a selective inhibitor of the inositol (B14025) 5-phosphatases OCRL and INPP5B.[1] These enzymes are crucial negative regulators of PI(4,5)P2, a key signaling phospholipid predominantly found at the plasma membrane. By inhibiting OCRL and INPP5B, this compound effectively increases cellular PI(4,5)P2 levels, making it a valuable tool for studying the myriad of cellular processes governed by this lipid messenger. This guide outlines a robust mass spectrometry-based workflow to quantify these changes and compares this compound with other pharmacological agents that modulate PI(4,5)P2 through different mechanisms.

Comparative Analysis of PI(4,5)P2 Modulators

The following table summarizes the performance of this compound in comparison to other compounds that alter PI(4,5)P2 levels. The data presented here is a synthesis of reported efficacies from various studies and serves as a representative comparison. Direct head-to-head quantitative analysis in a single experimental system is recommended for precise evaluation.

CompoundTarget(s)Mechanism of ActionReported IC50/EC50Expected Effect on PI(4,5)P2Selectivity Profile
This compound OCRL, INPP5BInhibition of 5-phosphatase activity~0.71 µM (OCRL), ~1.78 µM (INPP5B)[1]Increase Selective for OCRL/INPP5B over other 5-phosphatases like SHIP1/2 and synaptojanin.[1]
AS1949490 SHIP2Inhibition of 5-phosphatase activity~0.62 µM (SHIP2)[2]Increase (primarily of PI(3,4,5)P3-derived PI(4,5)P2)Selective for SHIP2 over SHIP1 and other phosphatases.[2]
K118 / K149 SHIP1/SHIP2Pan-inhibition of SHIP1 and SHIP2Micromolar rangeIncrease (primarily of PI(3,4,5)P3-derived PI(4,5)P2)Pan-SHIP1/2 inhibitors.[3]
Rho/Rac/Cdc42 Activators (e.g., GTPγS) Rho GTPasesIndirect activation of PIP5KNot applicableIncrease Broadly activates Rho family GTPases, which in turn can activate PIP5Ks.[4]
ARF6 Activators ARF6Indirect activation of PIP5KNot applicableIncrease Activates ARF6, a small GTPase that can stimulate PIP5K activity.[5]

Mass Spectrometry-Based Validation of PI(4,5)P2 Levels

A highly sensitive and specific method for the absolute quantification of PI(4,5)P2 involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

1. Cell Culture and Treatment:

  • Culture cells (e.g., HEK293T, HeLa, or a cell line relevant to the research question) to 80-90% confluency.

  • Treat cells with this compound or alternative modulators at desired concentrations and time points. Include a vehicle control (e.g., DMSO).

2. Lipid Extraction:

  • Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Immediately add ice-cold acidified chloroform (B151607)/methanol (1:2, v/v) to the cells.

  • Scrape the cells and transfer the mixture to a glass tube.

  • Add a known amount of an internal standard, such as 17:0/20:4 PI(4,5)P2, for absolute quantification.

  • Vortex vigorously and allow to stand at room temperature for 5-10 minutes.

  • Induce phase separation by adding chloroform and 0.1 M HCl.

  • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.[6][7]

3. Derivatization (Optional but Recommended for Isomer Separation):

  • For improved chromatographic separation of phosphoinositide isomers, the extracted lipids can be deacylated to their corresponding glycerophosphoinositols (GroPIs) using methylamine.[7]

4. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in an appropriate solvent.

  • Inject the sample into a liquid chromatography system, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Separate the phosphoinositides using a suitable column, such as a C18 reversed-phase column or a specialized column for polar lipids. A gradient elution is typically employed.[7]

  • The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify PI(4,5)P2 and the internal standard. This involves monitoring a specific precursor ion to product ion transition.

5. Data Analysis:

  • Integrate the peak areas for the endogenous PI(4,5)P2 and the internal standard.

  • Calculate the concentration of PI(4,5)P2 in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Normalize the results to a measure of cell number or protein concentration.

Visualizing the Molecular Pathways and Experimental Design

To better understand the mechanisms and experimental approach, the following diagrams illustrate the PI(4,5)P2 signaling pathway and the mass spectrometry workflow.

PI45P2_Signaling_Pathway cluster_synthesis PI(4,5)P2 Synthesis cluster_degradation PI(4,5)P2 Degradation PI Phosphatidylinositol (PI) PI4K PI 4-Kinase (PI4K) PI->PI4K PI4P PI(4)P PIP5K PIP 5-Kinase (PIP5K) PI4P->PIP5K PI4K->PI4P PI45P2 PI(4,5)P2 PIP5K->PI45P2 PI4K_activators Rho/ARF GTPase Activators PI4K_activators->PIP5K activate OCRL_INPP5B OCRL/INPP5B PI45P2->OCRL_INPP5B substrate SHIP1_2 SHIP1/2 PI45P2->SHIP1_2 substrate This compound This compound This compound->OCRL_INPP5B inhibit SHIP_inhibitors AS1949490, K118/K149 SHIP_inhibitors->SHIP1_2 inhibit

Caption: PI(4,5)P2 metabolism and points of pharmacological intervention.

Mass_Spec_Workflow A 1. Cell Treatment (this compound & Alternatives) B 2. Lipid Extraction (Acidified Chloroform/Methanol) A->B C 3. LC Separation (HPLC/UHPLC) B->C D 4. Tandem Mass Spectrometry (ESI-MS/MS) C->D E 5. Data Analysis (Quantification of PI(4,5)P2) D->E

Caption: Experimental workflow for mass spectrometry-based PI(4,5)P2 quantification.

References

A Comparative Analysis of SHIP2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of prominent SHIP2 inhibitors, alongside a clarification on the distinct enzymatic targets of YU142670. This document is intended to aid in the selection of appropriate chemical tools for studying the role of SHIP2 in various signaling pathways and disease models.

SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By hydrolyzing the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to generate phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP2 modulates a wide array of cellular processes, including insulin (B600854) signaling, cell growth, proliferation, and migration.[1] Its dysregulation has been implicated in type 2 diabetes, obesity, and cancer, making it a compelling target for therapeutic intervention.[2][3]

This guide will compare the performance of several key SHIP2 inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Comparative Efficacy of SHIP2 Inhibitors

The following table summarizes the in vitro potency of several widely studied SHIP2 inhibitors. The data highlights the varying degrees of potency and selectivity against the closely related SHIP1 isoform.

CompoundTypeTarget(s)IC50 (SHIP2)IC50 (SHIP1)Selectivity (SHIP1/SHIP2)Reference
AS1949490Selective SHIP2 InhibitorSHIP20.62 µM (human)13 µM (human)~21-fold[4]
AS1938909Selective SHIP2 InhibitorSHIP20.57 µM (human)21 µM (human)~37-fold[5]
K118Pan-SHIP1/2 InhibitorSHIP1, SHIP2---[6]
Sulfonanilide 11Novel SHIP2 InhibitorSHIP27.07 µM--[7]

Note: IC50 values can vary depending on the assay conditions, such as substrate concentration and enzyme source.

This compound: A Distinct Inositol Phosphatase Inhibitor

Initial investigations for this guide included this compound as a potential SHIP2 inhibitor. However, a thorough review of the literature confirms that This compound is not a SHIP2 inhibitor . Instead, it is a selective inhibitor of Oculocerebrorenal syndrome of Lowe (OCRL) and Inositol Polyphosphate 5-Phosphatase B (INPP5B), also known as OCRL1/INPP5F and OCRL2/INPP5B respectively.[8][9]

The table below summarizes the inhibitory activity of this compound against its primary targets.

CompoundTargetIC50SubstrateReference
This compoundOCRL1/INPP5F0.71 µMPI(4,5)P2[8]
OCRL2/INPP5B0.53 µMPI(3)P[8]
1.78 µMPI(4,5)P2[8]

Given its distinct target profile, this compound is not directly comparable to SHIP2 inhibitors. Researchers interested in the roles of OCRL and INPP5B in cellular processes like endosomal trafficking and ciliogenesis will find this compound to be a valuable tool.

Signaling Pathway and Mechanism of Inhibition

SHIP2 acts as a crucial node in the PI3K/Akt signaling pathway. The following diagram illustrates this pathway and the point of intervention for SHIP2 inhibitors.

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation PI34P2 PI(3,4)P2 SHIP2->PI34P2 Dephosphorylation Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Cellular Responses (Growth, Survival, Metabolism) pAkt->Downstream Inhibitor SHIP2 Inhibitors (e.g., AS1949490) Inhibitor->SHIP2 Inhibition

Caption: The PI3K/Akt signaling pathway and the role of SHIP2.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor performance. Below are methodologies for key assays used in the characterization of SHIP2 inhibitors.

SHIP2 Enzyme Activity Assay (Malachite Green Assay)

This assay quantifies the amount of inorganic phosphate (B84403) released from a substrate by SHIP2, providing a direct measure of its enzymatic activity.

Materials:

  • Recombinant human SHIP2 enzyme

  • Inositol (1,3,4,5)-tetrakisphosphate (IP4) or other suitable substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • Malachite Green Reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the SHIP2 inhibitor in the assay buffer.

  • In a 96-well plate, add the SHIP2 inhibitor dilutions.

  • Add the SHIP2 enzyme to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate (IP4) to each well.

  • Incubate the reaction for a specific duration (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate released.

  • Incubate for 15-20 minutes at room temperature to allow for color development.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.[10]

  • Generate a standard curve using the phosphate standard solution to determine the concentration of phosphate released in each reaction.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot for Akt Phosphorylation

This protocol assesses the downstream cellular effects of SHIP2 inhibition by measuring the phosphorylation status of Akt, a key downstream effector.

Materials:

  • Cell line of interest (e.g., L6 myotubes, HeLa)

  • Cell culture reagents

  • SHIP2 inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of the SHIP2 inhibitor for a specified time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[11]

  • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

Glucose Uptake Assay in L6 Myotubes

This assay measures the effect of SHIP2 inhibitors on insulin-stimulated glucose uptake in a relevant cell model.

Materials:

  • Differentiated L6 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • SHIP2 inhibitor

  • 2-deoxy-[³H]-glucose (radioactive) or a fluorescent glucose analog

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Differentiate L6 myoblasts into myotubes.

  • Serum-starve the myotubes for 3-4 hours in KRH buffer.

  • Pre-treat the cells with the SHIP2 inhibitor for a specified duration.

  • Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes.

  • Add 2-deoxy-[³H]-glucose and incubate for 5-10 minutes to allow for glucose uptake.

  • Wash the cells rapidly with ice-cold KRH buffer to remove extracellular radioactive glucose.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[1][12]

  • Calculate the fold-change in glucose uptake relative to untreated controls.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a novel SHIP2 inhibitor.

Experimental_Workflow Start Start: Novel Compound EnzymeAssay In Vitro SHIP2 Enzyme Assay (Malachite Green) Start->EnzymeAssay IC50 Determine IC50 and Selectivity EnzymeAssay->IC50 CellCulture Cell-Based Assays (e.g., L6 Myotubes) IC50->CellCulture Potent & Selective Compounds WesternBlot Western Blot for p-Akt/Akt CellCulture->WesternBlot GlucoseUptake Glucose Uptake Assay CellCulture->GlucoseUptake CellularEffects Assess Cellular Efficacy WesternBlot->CellularEffects GlucoseUptake->CellularEffects InVivo In Vivo Studies (e.g., db/db mice) CellularEffects->InVivo Active Compounds Efficacy Evaluate In Vivo Efficacy and PK/PD InVivo->Efficacy End Lead Compound Efficacy->End Promising Candidate

Caption: A typical workflow for the evaluation of SHIP2 inhibitors.

References

Confirming the Mechanism of Action of YU142670 Through Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule inhibitor YU142670 and genetic knockdown approaches to validate its mechanism of action. This compound is a selective inhibitor of the inositol (B14025) polyphosphate 5-phosphatases OCRL1 (also known as INPP5F) and INPP5B.[1] These enzymes play a crucial role in regulating the levels of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid involved in numerous cellular processes, including membrane trafficking, cytoskeletal dynamics, and autophagy.[2][3][4]

This guide will objectively compare the phenotypic outcomes of pharmacological inhibition with this compound to those observed with genetic knockdown of OCRL, providing supporting experimental data to confirm that this compound's effects are indeed mediated through the inhibition of its intended targets.

Data Presentation: this compound vs. OCRL Knockdown

The following tables summarize quantitative data from various studies, illustrating the parallel effects of this compound treatment and OCRL genetic knockdown on key cellular processes.

Table 1: Comparison of Effects on PI(4,5)P2 Levels

Treatment Cell Type Fold Change in PI(4,5)P2 Levels (vs. Control) Reference
This compound (50 µM)Human Dermal Fibroblasts~1.5-fold increase in PI(4,5)P2/PI4P ratio[1]
OCRL Knockdown (siRNA)Jurkat T-cellsSignificant accumulation at the plasma membrane[2]
OCRL Knockout (CRISPR/Cas9)Human Kidney (HK2) cellsMarked increase at the plasma membrane and intracellularly[5]
OCRL DeficiencyLowe Syndrome Patient FibroblastsIncreased levels in primary cilia[3][6]

Table 2: Comparison of Effects on Autophagy

Treatment Cell Type Observed Effect on Autophagy Reference
This compoundNot specifiedInduces autophagosome accumulation
OCRL Depletion/InhibitionHuman Kidney Proximal Tubule CellsAccumulation of autophagosomes[7]
OCRL DepletionHuman Kidney CellsAccumulation of autophagosomes[7]
OCRL KnockdownNot specifiedImpaired autophagic flux

Table 3: Comparison of Effects on Actin Cytoskeleton

Treatment Cell Type Observed Effect on Actin Reference
This compoundNot specifiedEnhanced actin nucleation[1]
OCRL DeficiencyLowe Syndrome Patient FibroblastsDisturbed actin polymerization and dynamics[4]
OCRL KnockoutHuman Kidney (HK2) cellsAbnormal actin organization
OCRL KnockdownNot specifiedModulation of actin dynamics at bacterial internalization sites

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Genetic Knockdown of OCRL using siRNA/shRNA

a. siRNA Transfection:

  • Design and Synthesis: At least three unique siRNA duplexes targeting the mRNA of human OCRL should be designed and synthesized. A scrambled, non-coding siRNA should be used as a negative control.[8]

  • Cell Culture and Transfection: Cells are to be cultured to 60-80% confluency. For transfection, siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) are diluted separately in serum-free medium (e.g., Opti-MEM). The diluted siRNA and transfection reagent are then mixed and incubated to allow complex formation. The siRNA-lipid complex is then added to the cells.

  • Validation of Knockdown: Knockdown efficiency should be assessed 48-72 hours post-transfection by quantifying OCRL mRNA levels using qRT-PCR and protein levels via Western blotting.[9]

b. shRNA-mediated Stable Knockdown:

  • Vector and Sequence Selection: Lentiviral vectors containing shRNA constructs targeting human OCRL are commercially available from various sources. It is recommended to test multiple shRNA sequences to ensure efficient knockdown.[10][11]

  • Lentivirus Production and Transduction: Lentiviral particles are produced by co-transfecting HEK293T cells with the shRNA-expressing vector and packaging plasmids. The viral supernatant is then collected and used to transduce the target cells.

  • Selection and Verification: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin). Stable knockdown of OCRL is then confirmed by qRT-PCR and Western blotting.

Quantification of PI(4,5)P2 Levels
  • Method: A common method involves the use of a genetically encoded fluorescent biosensor, such as the pleckstrin homology (PH) domain of phospholipase C delta 1 fused to GFP (GFP-PH-PLCδ1), which specifically binds to PI(4,5)P2.[12][13][14]

  • Procedure:

    • Cells are transiently transfected with the GFP-PH-PLCδ1 plasmid.

    • 24 hours post-transfection, cells are treated with either this compound or a vehicle control. For knockdown experiments, cells stably expressing the biosensor are used.

    • Live-cell imaging is performed using a confocal or TIRF microscope.

    • The fluorescence intensity at the plasma membrane and in the cytosol is quantified using image analysis software.

    • The ratio of plasma membrane to cytosolic fluorescence is calculated as an indicator of PI(4,5)P2 levels.[12]

Autophagy Flux Assay
  • Method: The tandem fluorescently tagged LC3 (mCherry-GFP-LC3) reporter is a widely used tool to monitor autophagic flux.[15][16][17][18] In this system, autophagosomes appear as yellow puncta (mCherry and GFP fluorescence), while autolysosomes appear as red puncta (only mCherry fluorescence, as GFP is quenched in the acidic environment of the lysosome).

  • Procedure:

    • Cells are stably transfected with the mCherry-GFP-LC3 construct.

    • Cells are treated with this compound, a vehicle control, or subjected to OCRL knockdown.

    • Cells are imaged using a confocal microscope.

    • The number of yellow and red puncta per cell is quantified.

    • An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux. Conversely, an accumulation of yellow puncta suggests a blockage in the fusion of autophagosomes with lysosomes.

Actin Polymerization Assay
  • Method: An in vitro actin polymerization assay using pyrene-labeled actin is a standard method to measure the kinetics of actin assembly.[19][20][21][22][23] The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon incorporation into F-actin filaments.

  • Procedure:

    • Purified G-actin, with a percentage labeled with pyrene, is prepared.

    • The reaction is initiated by adding a polymerization-inducing buffer.

    • The increase in fluorescence is monitored over time using a fluorometer.

    • To test the effect of this compound or OCRL depletion, cell lysates from treated or knockdown cells can be added to the in vitro reaction to assess their impact on actin nucleation and elongation.

Mandatory Visualization

Signaling Pathway of OCRL and this compound

OCRL_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects PI4P PI(4)P PIP2 PI(4,5)P2 PIP2->PI4P Dephosphorylation Actin Actin Dynamics PIP2->Actin Trafficking Membrane Trafficking PIP2->Trafficking Autophagy Autophagy PIP2->Autophagy PIPK PIPK PIPK->PIP2 OCRL OCRL1 / INPP5B This compound This compound This compound->OCRL

Caption: OCRL signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Confirming Mechanism of Action

Experimental_Workflow cluster_perturbation Cellular Perturbation cluster_assays Phenotypic Assays cluster_analysis Data Analysis and Comparison Treatment This compound Treatment PIP2_Assay PI(4,5)P2 Quantification Treatment->PIP2_Assay Autophagy_Assay Autophagy Flux Measurement Treatment->Autophagy_Assay Actin_Assay Actin Polymerization Analysis Treatment->Actin_Assay Knockdown OCRL siRNA/shRNA Knockdown->PIP2_Assay Knockdown->Autophagy_Assay Knockdown->Actin_Assay Comparison Compare Phenotypes PIP2_Assay->Comparison Autophagy_Assay->Comparison Actin_Assay->Comparison Conclusion Confirm On-Target Effect Comparison->Conclusion

Caption: Workflow for comparing this compound effects to OCRL knockdown.

Comparison with Other Alternatives

While this compound is a selective inhibitor of OCRL1 and INPP5B, other compounds have been identified that target inositol 5-phosphatases. For instance, some chemical scaffolds show broader inhibitory activity against multiple 5-phosphatases, while others exhibit selectivity for OCRL/INPP5B.[19] The development of more potent and specific inhibitors is an active area of research.

Genetic approaches such as CRISPR/Cas9-mediated knockout of OCRL provide a complete loss-of-function model, which can be a valuable tool for comparison.[4] However, this approach is more time-consuming than transient siRNA knockdown or pharmacological inhibition.

References

YU142670: A Comparative Analysis of a Selective OCRL/INPP5B Inhibitor in Diverse Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of YU142670, a selective inhibitor of the inositol (B14025) 5-phosphatases OCRL and INPP5B, with a broader-acting pan-5-phosphatase inhibitor. This analysis is supported by experimental data from various research models, detailing the compound's activity, selectivity, and cellular effects.

This compound has emerged as a valuable chemical tool for dissecting the cellular functions of OCRL (Oculocerebrorenal syndrome of Lowe) and INPP5B (Inositol polyphosphate 5-phosphatase B), two enzymes crucial for regulating the levels of the signaling lipid phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This guide will delve into the cross-validation of this compound's activity, contrasting its specific inhibitory profile with that of a pan-5-phosphatase inhibitor, YU144369, and explore its effects in cellular models.

In Vitro Activity: Potency and Selectivity

A key study identified two distinct classes of inositol 5-phosphatase inhibitors.[1] Class I inhibitors, exemplified by this compound, demonstrate high selectivity for OCRL and INPP5B. In contrast, Class II inhibitors, such as YU144369, exhibit a broader inhibitory profile across the 5-phosphatase family.[1]

The inhibitory potency (IC50) of these compounds was determined against a panel of purified 5-phosphatase enzymes using in vitro assays. The data clearly illustrates the selectivity of this compound.

CompoundTarget EnzymeIC50 (µM)Inhibitor Class
This compound OCRL0.71I (Selective)
INPP5B1.78I (Selective)
Synaptojanin 1> 50
SHIP1> 50
INPP5E> 70
YU144369 OCRL0.8II (Pan-inhibitor)
INPP5B1.1II (Pan-inhibitor)
Synaptojanin 10.9II (Pan-inhibitor)
SHIP11.0II (Pan-inhibitor)
INPP5E1.3II (Pan-inhibitor)

Cellular Activity: Elucidating the Effects of Selective Inhibition

The differential selectivity of these inhibitors translates into distinct cellular phenotypes. This compound, by specifically inhibiting OCRL and INPP5B, leads to an accumulation of their substrate, PI(4,5)P2, at the plasma membrane. This has been observed to cause a significant increase in the PI(4,5)P2/PI4P ratio in human skin fibroblasts.

This localized increase in PI(4,5)P2 has profound effects on the actin cytoskeleton. Treatment of mouse embryonic fibroblasts or human dermal fibroblasts with this compound induces the formation of F-actin foci at the plasma membrane, leading to dynamic ruffling and filopodia formation.[1] These effects are a direct consequence of PI(4,5)P2-dependent recruitment and activation of actin-nucleating proteins.[1]

In contrast, the pan-5-phosphatase inhibitor YU144369 exhibited acute toxicity in cell cultures, precluding a detailed analysis of its specific cellular effects.[1] This highlights a key advantage of the selective inhibition offered by this compound for studying the specific roles of OCRL and INPP5B without inducing broad cellular stress.

In human kidney proximal tubule cells, treatment with this compound was shown to cause an accumulation of autophagosomes, consistent with the role of PI(4,5)P2 in regulating autophagosome-lysosome fusion.

Experimental Protocols

In Vitro 5-Phosphatase Activity Assays

The inhibitory activity of the compounds was assessed using three complementary in vitro assays:[1]

  • Fluorescence Polarization (FP) Assay: This high-throughput assay measures the displacement of a fluorescently labeled phosphoinositide probe from the catalytic domain of the phosphatase by the inhibitor.

  • Malachite Green Assay: This colorimetric assay quantifies the release of inorganic phosphate (B84403) from the phosphoinositide substrate following enzymatic activity. It was used to obtain accurate IC50 values.

  • Mobility Shift Assay: This gel-based assay separates the phosphorylated substrate from the dephosphorylated product, allowing for the direct visualization of enzyme inhibition.

Cellular Assays for Actin Cytoskeleton Organization

The effect of the inhibitors on the actin cytoskeleton was visualized in cultured cells using the following method:[1]

  • Cell Culture: Mouse embryonic fibroblasts or human dermal fibroblasts were cultured on glass coverslips.

  • Inhibitor Treatment: Cells were treated with this compound (typically 50 µM) or a vehicle control (DMSO).

  • Fluorescence Microscopy: Cells were fixed, permeabilized, and stained for F-actin using fluorescently labeled phalloidin. The localization of a PI(4,5)P2 biosensor (GFP-PH-PLCδ) was also monitored.

  • Image Analysis: The formation of F-actin foci and other cytoskeletal rearrangements were quantified by analyzing the fluorescence images.

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental approach, the following diagrams are provided.

Signaling_Pathway cluster_membrane Plasma Membrane PI(4,5)P2 PI(4,5)P2 Actin_Nucleation Actin_Nucleation PI(4,5)P2->Actin_Nucleation promotes PI4P PI4P Cell_Ruffling Cell_Ruffling Actin_Nucleation->Cell_Ruffling This compound This compound OCRL_INPP5B OCRL_INPP5B This compound->OCRL_INPP5B inhibits OCRL_INPP5B->PI(4,5)P2 dephosphorylates to Experimental_Workflow Start Start In_Vitro_Screening In_Vitro_Screening Start->In_Vitro_Screening Fluorescence Polarization Identify_Hits Identify_Hits In_Vitro_Screening->Identify_Hits Malachite Green Assay Characterize_Selectivity Characterize_Selectivity Identify_Hits->Characterize_Selectivity Test against panel Cell_Based_Assays Cell_Based_Assays Characterize_Selectivity->Cell_Based_Assays Select this compound Analyze_Phenotype Analyze_Phenotype Cell_Based_Assays->Analyze_Phenotype Actin Staining End End Analyze_Phenotype->End

References

A Comparative Guide to YU142670 and its Position Among INPP5F Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel INPP5F inhibitor, YU142670, with other relevant compounds. This document synthesizes available experimental data to objectively evaluate its performance and provides detailed protocols for key experimental assays.

In the landscape of selective inhibitors for inositol (B14025) polyphosphate-5-phosphatase F (INPP5F), this compound stands out as a significant research tool. While the field of direct and selective INPP5F inhibitors is still emerging, this guide places this compound in context by comparing its activity against related phosphatases and discussing other compounds that modulate the INPP5F signaling pathway.

This compound: A Profile of a Selective INPP5F Inhibitor

This compound is a novel small molecule identified as a selective inhibitor of the OCRL1/INPP5F and OCRL2/INPP5B phosphatases.[1] It targets the catalytic domain of these enzymes, leading to an accumulation of their primary substrate, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), in cells.[2][3]

Quantitative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the inhibitory activity of this compound against various inositol 5-phosphatases, highlighting its selectivity profile.

Target EnzymeSubstrateIC50 (µM)Reference
OCRL1/INPP5F PI(4,5)P20.71[2][4]
OCRL2/INPP5B PI(3,4,5)P30.53[2][4]
OCRL2/INPP5B PI(4,5)P21.78[2][4]
INPP5ANot specifiedNo significant inhibition[2][4]
INPP5ENot specifiedNo significant inhibition[2][4]
SYNJ1Not specifiedNo significant inhibition[2][4]

This data demonstrates the selectivity of this compound for the OCRL/INPP5B/INPP5F subgroup of 5-phosphatases.

Other Compounds Modulating the INPP5F Pathway

While direct and selective inhibitors of INPP5F are not widely reported beyond this compound, other compounds can indirectly affect the INPP5F signaling pathway. These include broad-spectrum PI3K inhibitors like LY 294002 and Wortmannin, which act upstream of INPP5F by reducing the levels of phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), a substrate of INPP5F.[5][6] However, these are not direct inhibitors of INPP5F and have wide-ranging effects on cellular signaling.

Experimental Protocols

Malachite Green-Based Phosphatase Assay

This colorimetric assay is a common method for measuring the activity of phosphatases by detecting the release of inorganic phosphate (B84403) from a substrate.

Materials:

  • Purified INPP5F enzyme

  • Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • Malachite Green Reagent (a solution of malachite green, ammonium (B1175870) molybdate, and acid)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the INPP5F enzyme and PI(4,5)P2 substrate to the desired concentrations in Assay Buffer. Prepare a series of phosphate standards for the standard curve.

  • Reaction Setup: In a 96-well plate, add the Assay Buffer, the test inhibitor (e.g., this compound) at various concentrations, and the INPP5F enzyme.

  • Initiate Reaction: Start the reaction by adding the PI(4,5)P2 substrate to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will react with the free phosphate released by the enzyme, forming a colored complex.

  • Measurement: Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis: Construct a phosphate standard curve. Use the standard curve to determine the amount of phosphate released in each reaction. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (e.g., an inhibitor) to a macromolecule (e.g., an enzyme), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified INPP5F protein

  • This compound or other inhibitor

  • Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified INPP5F protein and the inhibitor solution extensively against the same dialysis buffer to ensure a perfect buffer match. Determine the precise concentrations of the protein and the inhibitor.

  • Instrument Setup: Set up the ITC instrument according to the manufacturer's instructions. The INPP5F protein solution is typically placed in the sample cell, and the inhibitor solution is loaded into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat released or absorbed.

  • Data Acquisition: The instrument records the heat change for each injection.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathways and Experimental Workflows

INPP5F in the PI3K/Akt Signaling Pathway

INPP5F acts as a negative regulator of the PI3K/Akt signaling pathway by dephosphorylating PI(3,4,5)P3, a key second messenger that activates Akt. Inhibition of INPP5F would be expected to lead to increased levels of PI(3,4,5)P3 and enhanced Akt signaling.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates INPP5F INPP5F INPP5F->PIP3 Dephosphorylates Downstream Downstream Signaling (Growth, Survival) Akt->Downstream Promotes

Caption: INPP5F negatively regulates the PI3K/Akt pathway.

INPP5F in STAT3 Signaling

INPP5F has been shown to inhibit the STAT3 signaling pathway by interacting with STAT3 and preventing its phosphorylation and subsequent translocation to the nucleus.[7]

STAT3_pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT3->GeneTranscription Promotes INPP5F INPP5F INPP5F->STAT3 Inhibits Phosphorylation

Caption: INPP5F inhibits the STAT3 signaling pathway.

Experimental Workflow for Characterizing a Novel INPP5F Inhibitor

The following diagram outlines a typical workflow for the identification and characterization of a new INPP5F inhibitor.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays HTS High-Throughput Screening BiochemicalAssay Biochemical Assay (e.g., Malachite Green) HTS->BiochemicalAssay Hit Confirmation ITC Biophysical Assay (e.g., ITC) BiochemicalAssay->ITC Binding Validation Selectivity Selectivity Profiling (vs. other phosphatases) ITC->Selectivity CellularActivity Cellular Target Engagement (e.g., PI(4,5)P2 levels) Selectivity->CellularActivity PathwayAnalysis Downstream Pathway Analysis (e.g., p-Akt levels) CellularActivity->PathwayAnalysis PhenotypicAssay Phenotypic Assays (e.g., Cell Migration) PathwayAnalysis->PhenotypicAssay

References

Unraveling the Structure-Activity Relationship of YU142670 Analogs as OCRL/INPP5B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the emerging class of[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole-based inhibitors targeting the inositol (B14025) 5-phosphatases OCRL and INPP5B.

YU142670 has been identified as a selective inhibitor of the Lowe oculocerebrorenal syndrome protein (OCRL) and its close homolog, inositol polyphosphate-5-phosphatase B (INPP5B), enzymes pivotal in phosphoinositide signaling. Dysregulation of these enzymes is implicated in rare genetic disorders and other cellular pathologies, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of this compound and its analogs, summarizing the available structure-activity relationship (SAR) data and presenting key experimental protocols to aid in the further development of this promising class of inhibitors.

Comparative Analysis of this compound and Analogs

This compound is characterized by a 3-(pyridin-4-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole core structure. A high-throughput screening effort identified a class of compounds based on this scaffold as selective inhibitors of OCRL and INPP5B. While extensive SAR studies on a wide range of analogs are not yet publicly available, initial findings provide valuable insights into the structural requirements for inhibitory activity.

The table below summarizes the inhibitory activity of this compound and two of its analogs against OCRL and INPP5B. The data suggests that substitutions on the core scaffold can modulate potency and selectivity.

Compound IDCore StructureR1-GroupR2-GroupOCRL IC50 (µM)INPP5B IC50 (µM)
This compound 3-(pyridin-4-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoleHH0.711.78
YU142717 [1][2][3]triazolo[3,4-b][1][3][4]thiadiazolePhenylH2.9839.01
YU144805 [1][2][3]triazolo[3,4-b][1][3][4]thiadiazole4-ChlorophenylH1.5610.38

Data extracted from "Identification of Inhibitors of Inositol 5-Phosphatases through Multiple Screening Strategies".

Broader Biological Activity of the[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole Scaffold

Derivatives of the[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole scaffold have been investigated for a variety of biological activities, highlighting the versatility of this chemical core. The following table presents a selection of analogs and their reported activities against other molecular targets. This broader context can inform future design strategies for enhancing potency and selectivity towards OCRL and INPP5B.

CompoundR1-GroupR2-GroupTargetActivity
Compound 7d Substituted PhenylSubstituted Phenylc-Met kinaseIC50 = 2.02 nM[5]
Series 5a-j Pyridin-4-ylN-(4-phenylthiazol-2-yl)benzamide derivativesAntibacterial/AntifungalVaried activity
Series 4a-g, 5a-e Pyridin-4-ylVarious substituted arylsAcetylcholinesterase5d: IC50 = 0.77 µM[4]
Series 6a-h Pyridin-4-ylVarious substituted arylsButyrylcholinesterase4a: IC50 = 9.57 µM[4]
Series 6a-h VariousVariousUrease6a: IC50 = 0.87 µM[6]

Experimental Protocols

In Vitro Inositol 5-Phosphatase Activity Assay

The inhibitory activity of this compound and its analogs against OCRL and INPP5B was determined using a malachite green-based phosphate (B84403) detection assay.

Materials:

  • Recombinant human OCRL and INPP5B enzymes

  • DiC16 PI(4,5)P2 (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Malachite Green reagent

Procedure:

  • Enzyme and substrate solutions are prepared in assay buffer.

  • Test compounds at various concentrations are pre-incubated with the enzyme in a 96-well plate for a specified time (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of the substrate, diC16 PI(4,5)P2.

  • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

  • The reaction is stopped by the addition of the Malachite Green reagent.

  • The absorbance is measured at a wavelength of 620 nm to quantify the amount of free phosphate released.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Landscape

To better understand the relationships and processes involved, the following diagrams were generated.

SAR_of_YU142670_analogs cluster_core Core Scaffold cluster_analogs Analogs cluster_targets Biological Targets Core [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole This compound This compound (R1=Pyridin-4-yl, R2=H) Core->this compound Substitution Analog_A Other Analogs (e.g., R1=Aryl, R2=Substituted) Core->Analog_A Substitution OCRL_INPP5B OCRL / INPP5B This compound->OCRL_INPP5B Inhibition Other_Targets Other Targets (c-Met, Bacteria, etc.) Analog_A->Other_Targets Varied Activity

Caption: Structure-Activity Relationship Overview.

OCRL_Signaling_Pathway PI(4,5)P2 PI(4,5)P2 PI4P PI(4)P PI(4,5)P2->PI4P Hydrolysis Actin Actin Cytoskeleton Dynamics PI(4,5)P2->Actin Regulates OCRL OCRL / INPP5B OCRL->PI(4,5)P2 Acts on mTORC1 mTORC1 Signaling OCRL->mTORC1 Regulates This compound This compound This compound->OCRL Inhibits

Caption: this compound Mechanism of Action.

Experimental_Workflow Start Start: Compound Library Screening High-Throughput Screening (e.g., Malachite Green Assay) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (vs. other phosphatases) Dose_Response->Selectivity Cell_Assays Cell-Based Assays (PI(4,5)P2 levels, etc.) Selectivity->Cell_Assays SAR_Analysis SAR Analysis & Lead Optimization Cell_Assays->SAR_Analysis

Caption: Drug Discovery Workflow.

References

Validating the Therapeutic Potential of YU142670 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current preclinical data on YU142670, a selective inhibitor of the inositol (B14025) polyphosphate 5-phosphatases OCRL1 and INPP5B. Lowe syndrome and Dent disease 2, X-linked disorders characterized by renal dysfunction and, in the case of Lowe syndrome, neurological and ophthalmological abnormalities, are caused by mutations in the OCRL gene. By inhibiting OCRL1 and its paralog INPP5B, this compound offers a potential therapeutic avenue for these debilitating conditions. This document summarizes the existing in vitro data for this compound, details relevant preclinical models, and compares its mechanistic action with other potential therapeutic strategies.

Data Presentation

Currently, there is a lack of published in vivo preclinical data for this compound in animal models of Lowe syndrome or Dent disease 2. The following tables summarize the available in vitro data for this compound and comparative data for other potential therapeutic agents investigated in the context of these diseases.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConcentrationEffectSource
IC50 (OCRL1) -0.71 µMInhibition of PI(4,5)P2 phosphatase activity--INVALID-LINK--
IC50 (INPP5B) -0.53 µM (substrate: PI3P), 1.78 µM (substrate: PI(4,5)P2)Inhibition of phosphatase activity--INVALID-LINK--
PI(4,5)P2/PI4P Ratio Human Skin Fibroblasts50 µM for 1h50% increase--INVALID-LINK--
Actin Nucleation & Ruffling Human Skin Fibroblasts50 µM for 1hUpregulated activity--INVALID-LINK--
Autophagosome Accumulation Human Kidney Proximal Tubule Cells (PTCs)25 µM for 3hEnhanced accumulation--INVALID-LINK--
mTORC1 Signaling Normal Human Fibroblasts (NHF)Not specifiedDid not affect S6K phosphorylation--INVALID-LINK--
Megalin Trafficking LLC-PK1 Kidney Cells50 µM for 4hAltered endosomal distribution of megalin--INVALID-LINK--

Table 2: Characterization of the OcrlY/− Mouse Model of Lowe Syndrome and Dent Disease 2

PhenotypeDescriptionRelevance to Human DiseaseSource
Low Molecular Weight Proteinuria Massive urinary loss of low-molecular-weight proteins and albumin.Core symptom of Lowe syndrome and Dent disease 2 renal tubulopathy.--INVALID-LINK--
Aminoaciduria Increased urinary excretion of amino acids.Common feature of renal Fanconi syndrome seen in patients.--INVALID-LINK--
Impaired Receptor-Mediated Endocytosis Selective impairment in proximal tubule cells.Underlies the proteinuria observed in the diseases.--INVALID-LINK--
PI(4,5)P2 Accumulation Accumulation in endolysosomes of proximal tubule cells.Direct consequence of OCRL1 deficiency.--INVALID-LINK--
F-actin Hyper-polymerization Local hyper-polymerization in endolysosomes.A downstream effect of PI(4,5)P2 accumulation.--INVALID-LINK--
Muscular Defects & Dysfunctional Locomotricity Observed in the OcrlY/− mice.Correlates with the central hypotonia seen in Lowe syndrome patients.--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key in vitro experiments that could be used to evaluate the therapeutic potential of this compound are described below.

Actin Polymerization Assay

This assay is crucial for validating the effect of this compound on actin dynamics, a key cellular process disrupted in Lowe syndrome.

Objective: To quantify the effect of this compound on actin polymerization in vitro.

Materials:

  • Purified G-actin

  • Pyrene-labeled G-actin

  • This compound (or other test compounds)

  • Polymerization-inducing buffer (e.g., containing KCl and MgCl2)

  • Fluorometer

Procedure:

  • Prepare a solution of G-actin containing a small percentage of pyrene-labeled G-actin.

  • Incubate the G-actin solution with various concentrations of this compound or a vehicle control.

  • Initiate actin polymerization by adding the polymerization-inducing buffer.

  • Measure the increase in pyrene (B120774) fluorescence over time using a fluorometer. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into filamentous F-actin.

  • Analyze the kinetic curves to determine parameters such as the lag time, polymerization rate, and steady-state fluorescence.

Autophagosome Accumulation Assay

This assay helps to determine the impact of this compound on the autophagy pathway, which is implicated in the cellular pathology of Lowe syndrome.

Objective: To assess the effect of this compound on the accumulation of autophagosomes in a relevant cell line.

Materials:

  • Human kidney proximal tubule cells (PTCs) or other relevant cell lines

  • This compound

  • Antibodies against LC3B (a marker for autophagosomes)

  • Fluorescence microscope or Western blotting equipment

Procedure (Microscopy-based):

  • Culture PTCs on coverslips.

  • Treat the cells with this compound at the desired concentration and for the specified duration.

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody against LC3B, followed by a fluorescently labeled secondary antibody.

  • Image the cells using a fluorescence microscope and quantify the number and intensity of LC3B-positive puncta (autophagosomes) per cell.

Procedure (Western Blot-based):

  • Culture and treat PTCs with this compound as described above.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and probe with an antibody against LC3B.

  • Detect the two forms of LC3B: LC3B-I (cytosolic) and LC3B-II (membrane-bound). An increase in the LC3B-II/LC3B-I ratio indicates an accumulation of autophagosomes.

Mandatory Visualization

Signaling Pathway of this compound Action

YU142670_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PI(4,5)P2 PI4P PI4P PIP2->PI4P Actin Actin Nucleation PIP2->Actin promotes Autophagy Autophagosome Accumulation PIP2->Autophagy regulates OCRL1_INPP5B OCRL1 / INPP5B OCRL1_INPP5B->PIP2 dephosphorylates This compound This compound This compound->OCRL1_INPP5B inhibits

Caption: Mechanism of this compound action.

Experimental Workflow for In Vivo Validation

Safety Operating Guide

Personal protective equipment for handling YU142670

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for YU142670

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risk.

This compound is classified as a combustible solid and is highly hazardous to water (WGK 3).[1][2] Appropriate precautions must be taken to prevent ignition and environmental contamination.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesANSI-approved, offering splash and dust protection.[3][4]
Face ShieldRequired when there is a significant risk of splashes or dust generation.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Double gloving is advised.[3][4]
Body Protection Flame-Resistant Lab CoatMust be worn fully buttoned.[3][4][5]
Full-Length Pants & Closed-Toe ShoesStandard laboratory attire to protect the skin.[3][4]
Respiratory Protection NIOSH-Approved RespiratorRequired if handling outside of a certified chemical fume hood or if dust is generated.[3][5]
Standard Operating Procedures

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3][4][6]

  • Ensure proper ventilation in the work area.[3]

  • Keep the compound away from heat, sparks, and open flames.[3][6]

  • Use spark-proof tools and equipment.[3][5]

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Prevent the formation and accumulation of dust.[3]

  • Keep containers tightly closed when not in use.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible substances such as oxidizing agents.[5]

  • Store in a designated flammable materials storage cabinet.[5]

Disposal Plan

This compound is classified as highly hazardous to water (WGK 3) and must be disposed of as hazardous chemical waste.[1][2]

  • Do not dispose of down the drain or in regular trash.[5]

  • Collect all waste material (including contaminated PPE) in a clearly labeled, sealed container.[7][8]

  • The container must be labeled "Hazardous Waste" and include the full chemical name.[8]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[7][9]

  • Empty containers must be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container can be discarded.[8][9]

Emergency Procedures

Spill:

  • Evacuate the immediate area and alert others.

  • Eliminate all ignition sources.[5]

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully scoop the material to minimize dust generation.[5]

  • Collect the spilled material in a labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Do not allow the substance to enter drains or waterways.

Fire:

  • Use a Class D fire extinguisher for flammable solids. Sand or soda lime can also be used to smother small fires.[10]

  • In the event of a fire, evacuate the area and contact emergency services.

Exposure:

  • Inhalation: Move to fresh air immediately. Seek medical attention.[11]

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Visual Guides

The following diagrams illustrate key safety workflows for handling this compound.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Respirator Don2->Don3 Don4 Goggles / Face Shield Don3->Don4 Don5 Gloves (Double) Don4->Don5 Doff1 Gloves Doff2 Goggles / Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5

Caption: Procedure for donning and doffing Personal Protective Equipment.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Ignition Eliminate Ignition Sources Evacuate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill PPE->Contain Collect Collect Spill Material Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste Clean->Dispose

Caption: Workflow for responding to a chemical spill of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.